2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4): A Strategic Bifunctional Scaffold in Advanced Medicinal Chemistry and Drug Conjugation
Executive Summary In modern drug discovery, the precise modulation of physicochemical properties—such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability—is paramount. Morpholine rings...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the precise modulation of physicochemical properties—such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability—is paramount. Morpholine rings have long been recognized as "privileged scaffolds" that impart optimal basicity (pKa ~7.4–8.7) and balanced lipophilicity[1][2]. However, the demand for sophisticated molecular architectures, such as Targeted Protein Degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), requires building blocks with orthogonal reactivity.
2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4) is an asymmetric, bifunctional aliphatic heterocycle designed to meet these exact needs. Unlike its symmetrical counterpart, 1,2-dimorpholinoethane (CAS 1723-94-0), which contains two tertiary amines and is primarily used as an industrial catalyst[3], 2-(2-Morpholinoethyl)morpholine features one tertiary amine and one highly reactive secondary amine. This structural causality allows it to serve as a unidirectional conjugation vector while simultaneously optimizing the Drug Metabolism and Pharmacokinetics (DMPK) profile of the parent pharmacophore[4][5].
Physicochemical Profiling & Structural Causality
The utility of 2-(2-Morpholinoethyl)morpholine stems from its unique physicochemical footprint. The presence of a weak basic nitrogen and an oxygen atom at opposite positions within the morpholine rings provides a flexible, chair-like conformation that facilitates both lipophilic and hydrophilic interactions[2].
Low molecular weight allows for linker incorporation without violating Lipinski's Rule of 5.
LogP
-0.3029
Highly hydrophilic; excellent for counteracting the lipophilicity of large PROTAC/ADC payloads[4].
Topological Polar Surface Area (TPSA)
33.73 Ų
Ideal for CNS penetration (TPSA < 90 Ų is generally required for BBB crossing)[2][4].
Hydrogen Bond Acceptors
4
Ether oxygens and tertiary nitrogens enhance target affinity via H-bonding[6].
Hydrogen Bond Donors
1
The single secondary amine acts as the exclusive site for covalent conjugation[4].
Rotatable Bonds
3
Provides sufficient linker flexibility to avoid steric clashes in ternary complexes[4].
The Role of Morpholine Scaffolds in DMPK Optimization
The incorporation of morpholine derivatives into pharmaceutical compounds is a proven strategy to reduce sensitivity to cytochrome P450 (CYP450) oxidative degradation, thereby increasing the metabolic half-life of the drug[1]. Furthermore, the morpholine moiety acts as a bioisostere for piperazine, offering superior aqueous solubility without the excessive basicity that often leads to hERG toxicity or poor membrane permeability[6][7].
In the context of PROTAC design, where poor solubility is a notorious bottleneck, the addition of protonatable nitrogen atoms via morpholine-based linkers has been shown to increase aqueous solubility by orders of magnitude[5]. The dual-ring system of 2-(2-Morpholinoethyl)morpholine amplifies this effect, providing a robust hydrophilic buffer for highly lipophilic warheads.
Figure 1: Structural causality of the morpholine scaffold in optimizing DMPK and conjugation.
Synthetic Utility & Functionalization Workflows
The defining feature of 2-(2-Morpholinoethyl)morpholine is its secondary amine, located at position 4 of the morpholin-2-yl ring. This site acts as a nucleophilic handle for N-alkylation, reductive amination, or amide coupling. Because the other nitrogen in the molecule is tertiary, cross-linking or polymerization is entirely avoided, ensuring a high-yielding, unidirectional synthesis.
Detailed Experimental Protocol: Site-Specific Amide Coupling for Linker Synthesis
To demonstrate the synthetic utility of 2-(2-Morpholinoethyl)morpholine, the following self-validating protocol details its conjugation to a carboxylic acid-bearing pharmacophore (e.g., a VHL or Cereblon ligand for PROTAC synthesis).
Rationale for Reagent Selection:
Coupling Agent (HATU): Chosen for its superior efficiency in coupling sterically hindered or secondary amines compared to standard carbodiimides (EDC/DCC).
Base (DIPEA): N,N-Diisopropylethylamine is highly sterically hindered and non-nucleophilic, ensuring it deprotonates the carboxylic acid without competing with the morpholine secondary amine for the activated ester.
Step-by-Step Methodology:
Activation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.
Conjugation: Add 1.1 equivalents of 2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4) dropwise to the activated mixture. The slight excess ensures complete consumption of the valuable pharmacophore.
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS. The disappearance of the activated ester mass and the emergence of the product mass[M+H]+ validates the forward reaction.
Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: The aqueous wash effectively removes the DMF solvent, DIPEA salts, and the water-soluble HATU byproduct (HOAt), acting as a self-purifying step.
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure amide conjugate.
Validation: Confirm the structure via 1H-NMR and 13C-NMR. The disappearance of the secondary amine proton and the downfield shift of the adjacent morpholine protons confirm successful N-acylation.
Figure 2: Synthetic workflow for the amide coupling of 2-(2-Morpholinoethyl)morpholine.
Conclusion
2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4) is far more than a simple structural spacer. By combining the established DMPK-enhancing properties of the morpholine ring with an asymmetric, orthogonal reactivity profile, it serves as a highly specialized building block for modern drug discovery. Whether utilized to enhance the aqueous solubility of a PROTAC[5] or to fine-tune the BBB permeability of a CNS-active agent[2], its integration provides medicinal chemists with a reliable, self-validating vector for advanced molecular design.
References
1,2-Dimorpholinoethane - Wikipedia
Source: Wikipedia
URL:[Link]
Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders
Source: ChemRxiv
URL:[Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Publications
URL:[Link]
Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines
Source: ACS Publications
URL:[Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Morpholinoethyl)morpholine
Senior Application Scientist Note: This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the physicochemical properties of 2-(2-M...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note: This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the physicochemical properties of 2-(2-Morpholinoethyl)morpholine, a molecule of interest in various chemical and pharmaceutical research fields. The following information is based on available data and established scientific principles for the analysis of morpholine-containing compounds.
Introduction to 2-(2-Morpholinoethyl)morpholine
2-(2-Morpholinoethyl)morpholine, with the CAS number 1521402-59-4, is a chemical compound featuring two morpholine rings connected by an ethyl linker.[1][2] The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties that can enhance the pharmacokinetic profile of drug candidates.[3] The presence of two such rings in 2-(2-Morpholinoethyl)morpholine suggests potential applications as a bivalent ligand, a building block in polymer chemistry, or as a compound with unique solubility and basicity characteristics.
This guide provides a detailed examination of its structural and physicochemical properties, alongside theoretical protocols for its empirical characterization.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.
Expert Interpretation: The predicted low LogP value suggests that 2-(2-Morpholinoethyl)morpholine is likely to be a hydrophilic compound with good aqueous solubility. The presence of four hydrogen bond acceptors (the two nitrogen and two oxygen atoms) and one donor (the N-H group on one of the morpholine rings, assuming it is not substituted) would contribute to its interaction with polar solvents.
Experimental Characterization Protocols
To empirically determine the physicochemical properties of 2-(2-Morpholinoethyl)morpholine, a series of standard analytical techniques should be employed. The following section outlines the theoretical experimental workflows.
Spectroscopic Analysis Workflow
Spectroscopic methods are essential for confirming the identity and purity of the compound.
Caption: Workflow for the spectroscopic characterization of 2-(2-Morpholinoethyl)morpholine.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
Dissolve a 5-10 mg sample of 2-(2-Morpholinoethyl)morpholine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons on the morpholine rings and the ethyl linker would be analyzed. The protons adjacent to the nitrogen and oxygen atoms are expected to have distinct chemical shifts.[4]
For ¹³C NMR, the number of unique carbon signals will confirm the symmetry of the molecule. The chemical shifts will differentiate the carbons adjacent to nitrogen versus oxygen.[4]
Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.[5]
4.1.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Acquire the IR spectrum of a neat sample using an ATR-FTIR spectrometer.
Characteristic peaks to be observed include:
C-H stretching vibrations of the methylene groups.[6]
C-N stretching vibrations.
C-O-C stretching vibrations of the ether linkages in the morpholine rings.[6]
4.1.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI or EI).
The molecular ion peak [M+H]⁺ or M⁺ should correspond to the calculated molecular weight (200.28).
Analysis of the fragmentation pattern can provide further structural information.
Physical Property Determination
4.2.1. Boiling and Melting Point
Rationale: These properties are key indicators of the purity and physical state of the compound at different temperatures.
Methodology:
Melting Point: If the compound is a solid at room temperature, its melting point can be determined using a standard melting point apparatus. A sharp melting range would indicate high purity.
Boiling Point: If the compound is a liquid, its boiling point can be determined by distillation at atmospheric or reduced pressure.
4.2.2. Solubility
Rationale: Understanding the solubility profile is crucial for applications in drug development and formulation.
Methodology:
Systematically test the solubility of a known amount of 2-(2-Morpholinoethyl)morpholine in a range of solvents, from non-polar (e.g., hexane) to polar (e.g., water, ethanol).
Quantify the solubility (e.g., in mg/mL) at a specific temperature. Given its predicted LogP, high solubility in polar solvents is expected.
4.2.3. pKa Determination
Rationale: The pKa value(s) will quantify the basicity of the nitrogen atoms in the morpholine rings, which is critical for understanding its behavior in biological systems and for salt formation.
Methodology:
Potentiometric titration is a standard method for pKa determination.
Dissolve the compound in water or a water/co-solvent mixture.
Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH.
The pKa can be determined from the inflection point of the titration curve. Due to the presence of two nitrogen atoms, two pKa values may be observed. The pKa of the parent morpholine is approximately 8.5, which can serve as a reference point.[7]
Conclusion and Future Directions
While experimental data on 2-(2-Morpholinoethyl)morpholine is currently scarce in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The predicted properties suggest a hydrophilic molecule with multiple hydrogen bonding sites, making it an interesting candidate for biological and materials science applications. The outlined experimental protocols provide a clear path for researchers to empirically validate these predictions and to fully elucidate the properties of this intriguing compound. Further research into its synthesis and biological activity is warranted to explore its full potential.
[6] ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
[3] International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
[5] PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]
[10] ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
[11] Digital Repository of University of Baghdad. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
[14] National Institute of Standards and Technology. Morpholine - the NIST WebBook. [Link]
[15] International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]
[16] Emco Chemicals. Morpholine | CAS NO 110-91-8 | Manufacturer, Supplier, Exporter. [Link]
Synthesis pathways for 2-(2-Morpholinoethyl)morpholine
An In-Depth Technical Guide to the Synthesis of 2-(2-Morpholinoethyl)morpholine Abstract 2-(2-Morpholinoethyl)morpholine, also known as 1,2-bis(morpholino)ethane, is a symmetrical diamine that serves as a valuable buildi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 2-(2-Morpholinoethyl)morpholine
Abstract
2-(2-Morpholinoethyl)morpholine, also known as 1,2-bis(morpholino)ethane, is a symmetrical diamine that serves as a valuable building block and ligand in coordination chemistry, catalysis, and pharmaceutical research. Its synthesis is a matter of practical importance for laboratories engaged in these fields. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(2-Morpholinoethyl)morpholine, with a focus on the underlying chemical principles, detailed experimental protocols, and field-proven insights into reaction optimization. We will explore the predominant N-alkylation strategy in detail and discuss a potential alternative via reductive amination, offering researchers a robust framework for selecting and implementing the optimal synthesis for their specific needs.
Overview of Synthetic Strategies
The synthesis of 2-(2-Morpholinoethyl)morpholine fundamentally involves the formation of two new carbon-nitrogen bonds to create an ethane bridge between two morpholine units. The two most logical and chemically sound approaches to achieve this are:
Direct N-Alkylation: This is the most common and straightforward approach. It involves the reaction of two equivalents of morpholine with a 1,2-dihaloethane (typically 1,2-dichloroethane or 1,2-dibromoethane). This method is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Reductive Amination: A plausible, though less documented, alternative involves a two-step, one-pot reaction. This pathway would require the synthesis or in-situ generation of 2-morpholinoacetaldehyde, which is then reacted with a second equivalent of morpholine to form an enamine or iminium ion intermediate, followed by reduction to yield the final product.
This guide will dissect each pathway, providing both the theoretical basis and practical execution details.
Pathway 1: Direct N-Alkylation of Morpholine
This is the most widely employed and industrially viable method for synthesizing 2-(2-Morpholinoethyl)morpholine. The strategy relies on the nucleophilic character of the secondary amine in morpholine attacking the electrophilic carbons of a 1,2-dihaloethane.
Reaction Scheme and Mechanism
The reaction proceeds in two sequential SN2 steps. In the first step, one molecule of morpholine displaces a halide from 1,2-dichloroethane to form the intermediate, N-(2-chloroethyl)morpholine. In the second step, a second molecule of morpholine displaces the remaining halide from the intermediate to form the final product.
Caption: General workflow for the Direct N-Alkylation synthesis pathway.
The reaction requires a base to neutralize the hydrohalic acid (e.g., HCl) formed in each step. Without a base, the acid would protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
Causality Behind Experimental Choices
As a senior scientist, it's crucial to understand that the choice of reagents and conditions is not arbitrary; it directly controls the reaction's efficiency, selectivity, and safety.
Choice of Alkylating Agent: 1,2-dichloroethane is inexpensive and commonly used. 1,2-dibromoethane is more reactive, allowing for milder reaction conditions (lower temperatures or shorter times), but it is more expensive and has a higher molecular weight. For most applications, the cost-effectiveness of the dichloro- compound is preferred.
Stoichiometry: To favor the formation of the di-substituted product, at least two equivalents of morpholine per equivalent of 1,2-dichloroethane are required. Often, a slight excess of morpholine is used to ensure the complete consumption of the intermediate and drive the reaction to completion.
Choice of Base and Solvent System: This is the most critical decision point.
Homogeneous System: Using an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile provides a relatively clean reaction. The base is a solid, but the reaction proceeds on the surface of the particles. This method simplifies workup as the inorganic salts can be easily filtered off.[1]
Two-Phase System (Phase-Transfer Catalysis): Using a strong base like sodium hydroxide (NaOH) in an aqueous solution with the organic reactants (morpholine and 1,2-dichloroethane) creates a two-phase system.[2] The reaction is slow because the reactants are in different phases. A phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBACH) is introduced. The PTC transports the hydroxide anions (OH⁻) from the aqueous phase into the organic phase to deprotonate the morpholinium hydrochloride, and facilitates the interaction between the reactants, dramatically accelerating the reaction.[2] This method is often preferred for large-scale synthesis due to its efficiency and the low cost of NaOH.[2]
Temperature: The reaction is typically heated (e.g., 70-80°C) to increase the rate of the SN2 reaction.[2] Higher temperatures can lead to the formation of side products, so careful temperature control is necessary.
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1,2-dichloroethane (1.0 eq), an aqueous solution of NaOH (2.0 eq in water), and TEBACH (0.02 eq).
Reagent Addition: With vigorous stirring, add morpholine (2.0 eq) to the mixture. The order of addition can influence the product distribution; adding morpholine to an excess of dichloroethane can favor the mono-alkylated product, while simultaneous addition or adding dichloroethane to excess morpholine favors the desired di-substituted product.[2]
Reaction: Heat the reaction mixture to 70–80°C and maintain vigorous stirring for 2.5-4 hours. The reaction progress can be monitored by TLC or GC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases. Separate the organic layer.
Extraction: Extract the aqueous layer with toluene or dichloromethane (2 x 50 mL for a 1-mole scale reaction) to recover any dissolved product.
Washing and Drying: Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, then filter.
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 2-(2-Morpholinoethyl)morpholine.
Advantages and Disadvantages
Advantages
Disadvantages
Utilizes readily available and inexpensive starting materials.
The reaction can produce a mixture of mono- and di-alkylated products, requiring careful control of stoichiometry and conditions.[2]
The reaction is robust and generally high-yielding (70-85%).[2]
1,2-dichloroethane is a regulated and toxic substance.
The methodology is well-established and scalable.
The use of a phase-transfer catalyst adds complexity and cost, although the amount is small.
Pathway 2: Reductive Amination (A Potential Route)
While less documented for this specific molecule, reductive amination is a cornerstone of C-N bond formation in modern organic synthesis and represents a viable, albeit more complex, alternative.[3]
Reaction Scheme and Mechanism
This pathway involves two key transformations in a single pot: (1) the formation of an iminium ion or enamine from the reaction of an aldehyde (2-morpholinoacetaldehyde) with an amine (morpholine), and (2) the subsequent reduction of this intermediate.
Caption: A potential Reductive Amination pathway for synthesis.
Causality Behind Experimental Choices
Aldehyde Precursor: The primary challenge of this route is the stability and availability of 2-morpholinoacetaldehyde. It is often generated in situ from a more stable precursor.
Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate.
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[4] It is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not reduce most aldehydes or ketones.
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is a very clean and atom-economical method, but it may require specialized high-pressure equipment and the catalyst can sometimes be sensitive.[5]
pH Control: The reaction is typically run under mildly acidic conditions (pH 4-6). This is a delicate balance: the acid catalyzes the dehydration step to form the iminium ion, but too much acid will protonate the morpholine, rendering it non-nucleophilic.[4]
Hypothetical Experimental Protocol
Materials:
2-Morpholinoacetaldehyde diethyl acetal (as a stable precursor, 1 equivalent)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
Acetic Acid (catalyst)
Procedure:
Acetal Hydrolysis (In-situ Aldehyde Formation): Dissolve the 2-morpholinoacetaldehyde diethyl acetal (1.0 eq) and morpholine (1.1 eq) in DCM. Add a catalytic amount of dilute aqueous HCl to hydrolyze the acetal to the aldehyde. Stir for 1-2 hours at room temperature.
Iminium Formation: Add a small amount of acetic acid (0.1 eq) to catalyze the formation of the iminium ion.
Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add this suspension to the reaction mixture. The addition may be slightly exothermic.
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude product can be purified by column chromatography or vacuum distillation.
Advantages and Disadvantages
Advantages
Disadvantages
Milder reaction conditions compared to the high temperatures of the alkylation route.
The starting material, 2-morpholinoacetaldehyde, is not commercially common and may need to be synthesized, adding steps and complexity.
High selectivity is often achievable with the right choice of reducing agent.
Borohydride reagents can be expensive and require careful handling.
Avoids the use of highly toxic 1,2-dihaloethanes.
The reaction can be sensitive to pH and water content.
Vacuum Distillation: As a diamine, 2-(2-Morpholinoethyl)morpholine is expected to have a high boiling point. Purification of the crude liquid is best achieved by distillation under reduced pressure to prevent decomposition.
Recrystallization: If the final product is a solid, or if it forms a solid salt (e.g., hydrochloride or oxalate salt), recrystallization from a suitable solvent like ethanol, isopropanol, or a hexane/ethyl acetate mixture is an excellent method for achieving high purity.
Characterization:
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
¹H NMR: The proton NMR spectrum should show characteristic signals for the morpholine ring protons (typically multiplets around 2.4-2.7 ppm and 3.6-3.8 ppm) and a singlet or narrow multiplet for the bridging ethylene protons (-CH₂-CH₂-) around 2.5-2.8 ppm. The integration should correspond to the 16 protons of the morpholine rings and the 4 protons of the ethane bridge.
¹³C NMR: The carbon NMR should show three distinct signals: two for the morpholine ring carbons (C-N and C-O) and one for the bridging ethylene carbons.
Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (201.29 g/mol ).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations and a strong C-O-C stretching band characteristic of the ether linkage in the morpholine ring. The absence of N-H stretches (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine.
Conclusion
The synthesis of 2-(2-Morpholinoethyl)morpholine is most reliably and economically achieved via the direct N-alkylation of morpholine with 1,2-dichloroethane . The use of phase-transfer catalysis offers a scalable and efficient variation of this method. While reductive amination presents a mechanistically interesting alternative with potential for milder conditions, its practical application is hampered by the availability of the required aldehyde starting material. For most laboratory and industrial applications, the direct alkylation pathway remains the superior choice, providing a robust and cost-effective route to this valuable chemical compound. Researchers should select the specific conditions (base, solvent, temperature) based on the scale of the reaction and available laboratory equipment.
References
Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (2012). Russian Journal of General Chemistry, 82(2), 345–346.
Optimizing reaction conditions for the synthesis of morpholine deriv
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146.
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (n.d.). PMC.
Synthesis of Morpholine Containing Sulfonamides. (n.d.). Semantic Scholar.
Synthesis of 1,2-dimorpholinoethane 1 and 1-morpholino-3-morpholinium bromide propane 2. (n.d.).
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
Atom-economical synthesis of 1,2-bis(phosphine oxide)ethanes from calcium carbide with straightforward access to deuterium- and 13C-labeled bidentate phosphorus ligands and metal complexes. (n.d.). Organic Chemistry Frontiers.
Industrial Production and Pharmaceutical Applications of Morpholine Compounds: A Comprehensive Technical Guide
Executive Summary Morpholine ( O(CH2CH2)2NH ) is a versatile, six-membered heterocyclic compound characterized by the presence of both amine and ether functional groups. As a foundational building block in organic syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine (
O(CH2CH2)2NH
) is a versatile, six-membered heterocyclic compound characterized by the presence of both amine and ether functional groups. As a foundational building block in organic synthesis, its industrial production is a critical enabler for downstream applications ranging from corrosion inhibitors in steam boiler systems to highly complex active pharmaceutical ingredients (APIs). This guide provides an authoritative, in-depth analysis of the core industrial synthesis routes for morpholine, elucidating the thermodynamic and catalytic causality behind each process, and explores its privileged role in modern drug development.
Industrial Synthesis Architectures
The industrial-scale production of morpholine relies primarily on two distinct chemical pathways. The selection of a specific route depends heavily on available feedstocks, desired production scale, and targeted purity levels.
Route A: Acid-Catalyzed Cyclodehydration of Diethanolamine (DEA)
The classical batch method for morpholine synthesis involves the intramolecular dehydration of using concentrated sulfuric acid[1]. This route is highly effective for moderate-scale operations but requires rigorous thermal management.
Step-by-Step Methodology:
Reagent Charging: Introduce 1.0 molar equivalent of diethanolamine (DEA) into a glass-lined, jacketed reaction vessel equipped with a high-shear agitator.
Acid Catalysis Initiation: Slowly dose 1.8 molar equivalents of concentrated sulfuric acid (
H2SO4
) into the reactor.
Causality: The addition must be strictly temperature-controlled (maintained below 60°C) using the cooling jacket. This mitigates the highly exothermic acid-base interaction, preventing the oxidative degradation or charring of the amine precursor[2].
Cyclodehydration: Elevate the reactor temperature to 185–200°C and maintain this thermal state for 1.5 to 10 hours, depending on the batch size.
Causality: This specific thermal energy input is required to overcome the activation energy barrier for intramolecular dehydration, effectively cyclizing the diol into an ether linkage to form the morpholine ring[2].
Neutralization: Cool the reaction mass back to <60°C. Carefully neutralize the mixture by titrating with a 50% w/w sodium hydroxide (NaOH) solution until a pH of 11 is achieved.
Causality: The highly basic environment is necessary to liberate the morpholine free base from its intermediate morpholinium sulfate salt[2].
Isolation & Distillation: Isolate the morpholine from the aqueous phase via fractional distillation. Collect the high-purity fraction boiling at 128–129°C.
Validation & Quality Control (Self-Validating System): Analyze the final distillate using Gas Chromatography-Flame Ionization Detection (GC-FID). The protocol is validated when the chromatogram confirms >99.5% morpholine purity, and Karl Fischer titration verifies a moisture content of <0.3%.
Route B: Continuous Reductive Amination of Diethylene Glycol (DEG)
For large-scale, continuous industrial manufacturing, the with ammonia is the industry standard[3]. This process utilizes heterogeneous catalysis under high pressure.
Step-by-Step Methodology:
Catalyst Activation: Load a continuous trickle-bed reactor with a transition metal catalyst (typically a thermally stable,)[4]. Pre-reduce the catalyst bed with a steady hydrogen stream at 250°C to expose active metallic sites.
Continuous Feed Injection: Continuously pump DEG and anhydrous ammonia (
NH3
) into the reactor at a molar ratio ranging from 1:3 to 1:10 (DEG:
NH3
).
Causality: A significant molar excess of ammonia is engineered to drive the thermodynamic equilibrium toward complete amination, thereby suppressing the formation of unwanted polymeric byproducts.
Reaction Thermodynamics: Maintain the reactor at 150–250°C and a pressure of 200–300 psig. Co-feed hydrogen gas into the system.
Causality: Although hydrogen does not participate in the net stoichiometry of the final product, it is critical for facilitating the intermediate dehydrogenation/hydrogenation steps on the metal surface and preventing rapid catalyst deactivation (coking)[3].
Phase Separation: Route the mixed-phase reactor effluent into a vapor-liquid separator. Operate the separator such that the highly volatile morpholine and water partition into the vapor phase, while unreacted DEG and intermediates (e.g., 2-(2-aminoethoxy)ethanol) remain liquid[3].
Purification & Recycle: Subject the vapor condensate to fractional distillation to yield pure morpholine. Recycle the liquid phase back into the primary reactor feed stream to maximize atom economy.
Validation & Quality Control (Self-Validating System): Monitor the reactor effluent continuously using an inline FT-IR spectrometer to track the disappearance of the hydroxyl (-OH) stretch from the DEG feed. The system self-validates when the steady-state vapor condensate yields >90% morpholine selectivity prior to final distillation.
Industrial Continuous Flow Synthesis of Morpholine via DEG Reductive Amination.
Comparative Process Analytics
To assist process chemists and plant engineers in selecting the appropriate synthetic route, the quantitative and operational data for both methods are summarized below:
Parameter
Route A: DEA Dehydration
Route B: DEG Reductive Amination
Primary Feedstock
Diethanolamine (DEA)
Diethylene Glycol (DEG), Ammonia
Catalyst System
Concentrated Sulfuric Acid (Homogeneous)
Cu-NiO/Al₂O₃ (Heterogeneous)
Operating Temperature
185 – 200 °C
150 – 250 °C
Operating Pressure
Atmospheric
200 – 300 psig
Reaction Mechanism
Intramolecular Acid-Catalyzed Dehydration
Dehydrogenation, Reductive Amination, Cyclization
Major Byproducts
Sodium Sulfate (post-neutralization)
Water, 2-(2-aminoethoxy)ethanol (recyclable)
Industrial Scalability
Batch or Semi-Continuous (Moderate Scale)
Continuous Trickle-Bed (Large Scale)
Pharmacokinetic Significance in Drug Development
Beyond its utility as an industrial solvent and corrosion inhibitor, morpholine has emerged as a [5]. Over the past decade, a significant percentage of FDA-approved small-molecule drugs, particularly in oncology and neurology, have incorporated the morpholine ring[6].
Mechanistic Advantages of the Morpholine Scaffold
Optimum Basicity: With a
pKa
of approximately 8.49 to 8.7, morpholine ensures that drug molecules maintain a highly favorable ionization state at physiological pH, balancing membrane permeability with target engagement[1][6].
Bioisosterism: Morpholine serves as a superior bioisosteric replacement for piperazine and piperidine rings. The electron-withdrawing nature of the ether oxygen reduces the nucleophilicity of the nitrogen atom, often improving the metabolic stability of the parent compound against rapid degradation[6].
Solubility Enhancement: The presence of the ether oxygen introduces a strong hydrogen-bond acceptor, significantly improving the aqueous solubility of lipophilic drug candidates without violating Lipinski's Rule of Five[6].
Clinical Translation:
These physicochemical properties have directly contributed to the clinical success of numerous FDA-approved therapeutics. Notable examples include the EGFR inhibitor Gefitinib (anticancer), the oxazolidinone antibiotic Linezolid , and the selective norepinephrine reuptake inhibitor Reboxetine [5]. In vivo, these morpholine-containing drugs are primarily metabolized via the CYP3A4 enzyme, which typically induces cleavage or N-dealkylation of the morpholine ring[5][6].
Pharmacokinetic Advantages of the Morpholine Scaffold in Drug Design.
Conclusion
The industrial synthesis of morpholine represents a triumph of chemical engineering, balancing rigorous thermodynamic control in batch processes with advanced heterogeneous catalysis in continuous flow systems. As drug discovery continues to lean on the morpholine scaffold to rescue poorly soluble or metabolically unstable pharmacophores, the demand for high-purity, industrially scalable morpholine will remain a cornerstone of both the chemical and pharmaceutical sectors.
References
Wikipedia Contributors. "Morpholine." Wikipedia, The Free Encyclopedia. Available at: [Link]
Kliger, G.A., et al. "Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach." ResearchGate. Available at: [Link]
U.S. Patent 4,647,663A. "Synthesis of morpholine." Google Patents.
Sasidharan, R., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." PubMed Central (PMC). Available at:[Link]
2-(2-Morpholinoethyl)morpholine solubility in organic solvents
Title: Thermodynamic Solubility Profile and Solvation Mechanics of 2-(2-Morpholinoethyl)morpholine in Organic Solvents Executive Summary As a Senior Application Scientist, I approach the solubility profiling of novel pha...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Thermodynamic Solubility Profile and Solvation Mechanics of 2-(2-Morpholinoethyl)morpholine in Organic Solvents
Executive Summary
As a Senior Application Scientist, I approach the solubility profiling of novel pharmacophores not merely as a data-collection exercise, but as a fundamental thermodynamic investigation. 2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4) is a highly versatile aliphatic heterocycle comprising two morpholine rings linked by an ethyl bridge[1]. Because of its dual amine/ether functionality, it serves as a critical hydrophilic linker in drug development. Understanding its precise solubility behavior in organic solvents is paramount for optimizing Active Pharmaceutical Ingredient (API) synthesis, salt screening, and downstream purification workflows.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of 2-(2-Morpholinoethyl)morpholine, we must first deconstruct its molecular architecture (C₁₀H₂₀N₂O₂)[1]. The molecule's solvation behavior is dictated by three core structural features:
Hydrogen Bond Acceptors (The Ether & Amine Network): The molecule contains four heteroatoms (two ether oxygens and two amine nitrogens). These provide exceptional electron-pair donation capabilities, ensuring high thermodynamic affinity for protic solvents[2].
Hydrogen Bond Donors (The Asymmetric Advantage): Unlike symmetric bis-tertiary morpholine derivatives, this specific isomer features a C2-substituted morpholine ring, leaving a secondary amine (N-H) intact. This structural asymmetry introduces a potent hydrogen bond donor. This allows the molecule to disrupt its own crystal lattice or cohesive liquid state easily when introduced to polar media, significantly enhancing solubility[3].
Lipophilic Backbone: The ethyl linker and the aliphatic carbon backbone of the morpholine rings provide sufficient van der Waals surface area to maintain moderate solubility in less polar environments[3].
Fig 1. Thermodynamic solvation pathways of 2-(2-Morpholinoethyl)morpholine.
Quantitative Solubility Matrix in Organic Solvents
Based on the physicochemical properties of morpholine derivatives, which are known to be completely miscible with a wide range of organic solvents[2], the following matrix summarizes the expected thermodynamic solubility profile of 2-(2-Morpholinoethyl)morpholine at standard ambient temperature (25°C).
Solvent Category
Representative Solvent
Estimated Solubility (mg/mL at 25°C)
Primary Solvation Mechanism
Polar Protic
Methanol, Ethanol
> 100 (Highly Soluble)
Strong H-bond donation (NH) and acceptance (O, N).
To generate empirical, self-validating solubility data for API formulation, a rigorous analytical protocol must be employed. Standard HPLC-UV methods are inherently flawed for this compound because aliphatic morpholines lack a conjugated π-electron system, resulting in negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection introduces severe baseline noise from organic solvents like Toluene or Ethyl Acetate.
Therefore, I mandate the use of Quantitative NMR (qNMR) coupled with a highly controlled Shake-Flask methodology.
Step-by-Step Methodology:
Sample Dispensing: Add an excess amount of 2-(2-Morpholinoethyl)morpholine (approx. 200 mg) into a series of 5 mL borosilicate glass vials.
Solvent Addition: Dispense exactly 2.0 mL of the target organic solvent into each vial.
Isothermal Equilibration: Seal the vials hermetically and place them in an isothermal shaker set to 25.0 ± 0.1 °C at 300 rpm for 48 hours .
Causality: Solubility is highly temperature-dependent. A 48-hour equilibration ensures the system transitions from kinetic dissolution to a true thermodynamic minimum, overcoming any metastable supersaturation states.
Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25°C. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.
Causality: PTFE is chemically inert to aggressive organic solvents. The 0.45 µm filtration removes micro-particulates that would otherwise cause false-positive concentration spikes.
qNMR Quantification: Dilute an aliquot of the filtered supernatant in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Integrate the distinct morpholine proton signals against the internal standard to calculate the absolute molar concentration.
Fig 2. Standardized shake-flask methodology for thermodynamic solubility determination.
Implications for API Synthesis and Formulation
The high solubility of morpholine structures in both polar and moderately non-polar environments makes them ideal reagents in organic synthesis[3]. For 2-(2-Morpholinoethyl)morpholine:
Reaction Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) should be prioritized for nucleophilic substitution reactions involving the secondary amine, as these solvents fully dissolve the compound while preventing unwanted protic interference.
Extraction & Purification: Because the compound is highly soluble in water and polar organics, standard aqueous workups can lead to significant product loss. A reverse-extraction strategy—utilizing highly non-polar solvents like n-heptane to precipitate the compound out of a crude organic mixture—is highly recommended to isolate the pure product efficiently.
The Pharmacological Architecture of Substituted Morpholine Derivatives: A Technical Guide for Drug Discovery
Executive Summary: The Morpholine Pharmacophore In modern medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is universally recognized as a "privileged scaffold." Its ubiquitous presence in FDA-approved dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Morpholine Pharmacophore
In modern medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is universally recognized as a "privileged scaffold." Its ubiquitous presence in FDA-approved drugs—ranging from the antibacterial linezolid to the targeted anticancer agent gefitinib—stems from its unique physicochemical properties. As a saturated six-membered heterocycle containing both an ether oxygen and a secondary amine, morpholine offers a highly predictable chair conformation, a finely tuned pKa (typically ~8.3), and a well-balanced lipophilic-hydrophilic profile.
For drug development professionals, substituting the morpholine ring is a strategic maneuver to enhance aqueous solubility, improve blood-brain barrier (BBB) penetration, and establish critical hydrogen-bonding networks within enzyme active sites (1)[1]. This guide dissects the mechanistic causality behind morpholine substitutions, focusing heavily on its role in kinase inhibition, and provides self-validating experimental frameworks for evaluating these derivatives.
Mechanistic Causality: Morpholine in Kinase Inhibition (PI3K/mTOR)
The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in human cancers. Morpholine derivatives have emerged as the premier chemotype for PI3K and dual PI3K/mTOR inhibitors (e.g., Buparlisib, Gedatolisib/PKI-587) (2)[2].
Why Morpholine? The Structural Rationale:
When a morpholine-substituted heterocycle (such as a quinoxaline or pyrimidine) enters the ATP-binding pocket of PI3K, it acts as a highly specific hinge binder. The causality of its high affinity lies in the ether oxygen of the morpholine ring. This oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ). Furthermore, the spatial geometry of the morpholine ring directs the rest of the scaffold into the hydrophobic affinity pockets of the kinase, while the basic nitrogen can be oriented toward the solvent-exposed region to improve pharmacokinetic solubility (3)[3].
Caption: PI3K/AKT/mTOR signaling pathway and dual inhibition by morpholine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the precise impact of the morpholine moiety, we must examine comparative QSAR data. The table below synthesizes the biochemical consequences of altering the morpholine ring on a standard quinoxaline/quinoline core targeting PI3Kα and mTOR (4)[4].
Compound Scaffold
R-Group Substitution
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
Mechanistic Rationale
Quinoxaline Core
Morpholine
12.9
15.2
Oxygen acts as an optimal H-bond acceptor for Val882/Val851.
Quinoxaline Core
Piperidine
>1000
>1000
Loss of the ether oxygen abolishes the critical hinge-region H-bond.
Quinoxaline Core
Thiomorpholine
85.4
112.0
Sulfur is a weaker H-bond acceptor and introduces detrimental steric bulk.
Quinoline Core
Morpholine
4.5
6.1
Optimized planar geometry enhances hydrophobic packing in the ATP pocket.
Quinoline Core
Dimethyl-morpholine
45.0
68.3
Methyl groups induce steric clashes within the constrained kinase hinge region.
Data Synthesis Insight: The stark drop in potency when morpholine is replaced by piperidine definitively proves that the morpholine ring is not merely a solubilizing appendage, but a primary pharmacodynamic driver.
Self-Validating Experimental Protocols
To accurately assess the biological activity of newly synthesized morpholine derivatives, researchers must utilize assays that control for the inherent properties of heterocycles. Morpholine compounds fused to extended aromatic systems frequently exhibit auto-fluorescence in the 400-500 nm range, which can cause severe artifactual interference in standard fluorescence assays.
Protocol 1: High-Throughput TR-FRET Kinase Assay
Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (typically 50-100 µs) before signal acquisition. This allows short-lived background auto-fluorescence from the morpholine derivatives to decay completely, preventing false positives and ensuring a high-fidelity signal window.
Caption: Self-validating TR-FRET high-throughput screening workflow for PI3K inhibitors.
Step-by-Step Methodology:
Compound Preparation: Dispense 100 nL of substituted morpholine derivatives (10-point dose-response, starting at 10 µM, 1:3 dilution) into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to eliminate pipetting tip adherence.
Enzyme/Substrate Addition: Add 5 µL of 2X PI3Kα enzyme and PIP2 substrate in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Note: Tween-20 prevents non-specific aggregation of lipophilic morpholine derivatives.
Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined
Km
for PI3Kα, typically ~20 µM). Incubate at 25°C for 60 minutes.
Stop & Detect: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and the TR-FRET detection reagents (Europium-labeled anti-PIP3 antibody and APC-labeled tracer).
Signal Acquisition: Read on a microplate reader (e.g., PHERAstar FSX) with an excitation of 337 nm, a delay of 50 µs, and dual emission at 615 nm and 665 nm.
Self-Validation System (The Z'-Factor Check):
Every assay plate must include 16 wells of 1% DMSO (Max Signal,
μp
) and 16 wells of 10 µM Wortmannin (Min Signal,
μn
). Before calculating IC₅₀ values, the system must self-validate by calculating the Z'-factor:
Z′=1−∣μp−μn∣3(σp+σn)
Rule: The assay is only validated for downstream hit-picking if
Z′≥0.65
. If
Z′<0.65
, the plate is automatically discarded, as pipetting variance or reagent degradation has compromised the signal window.
Causality for Selection: Biochemical potency does not guarantee cellular efficacy. Because morpholine nitrogen basicity can lead to lysosomal trapping in whole cells, we must validate target engagement inside living cells by measuring the downstream suppression of AKT phosphorylation at Ser473.
Step-by-Step Methodology:
Cell Seeding: Seed U87-MG glioblastoma cells (PTEN-null, hyperactive PI3K pathway) at 3x10⁵ cells/well in a 6-well plate. Incubate overnight.
Compound Treatment: Treat cells with the morpholine derivative for 2 hours. Causality: A 2-hour window is optimal to observe direct kinase inhibition before compensatory feedback loops (like RTK upregulation) obscure the data.
Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the pAKT signal).
Western Blotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against pAKT (Ser473) and total AKT.
Validation Check: The ratio of pAKT to total AKT must decrease in a dose-dependent manner correlating with the biochemical IC₅₀. GAPDH or
β
-actin must be used as a loading control to prove the morpholine compound is not simply inducing rapid cytotoxicity.
Conclusion
The biological activity of substituted morpholine derivatives is not a product of chance, but of precise molecular geometry and electronic distribution. By acting as a dual-purpose moiety—providing critical hydrogen bond acceptor capabilities at the kinase hinge region while simultaneously optimizing ADME properties—the morpholine ring remains a cornerstone of modern drug discovery (5)[5]. Rigorous, self-validating experimental designs are paramount to separating true target engagement from artifactual interference when evaluating these powerful pharmacophores.
References
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
Source: PubMed (Elsevier Inc.)
URL:[Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Publications (ACS Chemical Neuroscience)
URL:[Link]
Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold
Source: PubMed (PMC)
URL:[Link]
Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors
Source: PubMed
URL:[Link]
Electron density and nucleophilicity of the morpholine nitrogen
The Morpholine Scaffold in Medicinal Chemistry: Decoding Electron Density, Nucleophilicity, and Pharmacokinetic Privileges Executive Summary Morpholine (1,4-oxazinane) is a ubiquitous six-membered heterocycle that serves...
Author: BenchChem Technical Support Team. Date: March 2026
The Morpholine Scaffold in Medicinal Chemistry: Decoding Electron Density, Nucleophilicity, and Pharmacokinetic Privileges
Executive Summary
Morpholine (1,4-oxazinane) is a ubiquitous six-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and organic synthesis. While structurally similar to piperidine, the substitution of a methylene group with an oxygen atom at the 4-position fundamentally alters its electronic landscape. This technical guide explores the causality behind morpholine's unique electron density, its attenuated nucleophilicity, and the kinetic paradoxes it presents, ultimately explaining why it is classified as a "privileged scaffold" in drug development.
Electronic Topography: The Inductive Command of Oxygen
The physicochemical divergence between morpholine and its all-carbon analog, piperidine, is rooted in the electronegativity of the heteroatom. Oxygen (Pauling electronegativity 3.44) is significantly more electronegative than carbon (2.55).
The Causality of Reduced Basicity:
Through the
σ
-bond framework, the oxygen atom exerts a powerful electron-withdrawing inductive effect (-I effect)[1]. This effect pulls electron density away from the secondary amine nitrogen, rendering its lone pair less available for protonation. Consequently, the conjugate acid of morpholine (morpholinium) is thermodynamically less stable than piperidinium, as the positive charge is destabilized by the electron-withdrawing oxygen [2]. This results in a stark drop in basicity: piperidine exhibits a pKa of ~11.2, whereas morpholine's pKa sits significantly lower, typically measured between 8.36 and 9.3 depending on the solvent system[3].
Inductive electron withdrawal by oxygen reducing morpholine's basicity.
Nucleophilicity and the Enamine Kinetic Paradox
Because nucleophilicity generally parallels basicity (when steric hindrance is held constant), morpholine is a weaker nucleophile than piperidine. According to Mayr's nucleophilicity parameters (
N
) in aqueous environments, the electron-withdrawing oxygen reduces morpholine's nucleophilicity by a factor of approximately 300 compared to piperidine [4].
The Enamine Paradox:
Despite being a weaker nucleophile, morpholine reacts significantly faster than piperidine when forming enamines with cyclic ketones (e.g., cyclohexanone)[5].
Causality: Enamine formation is a multi-step equilibrium. It begins with nucleophilic attack to form a carbinolamine intermediate, followed by acid-catalyzed dehydration via an iminium ion. Because piperidine is highly basic, the acid catalyst preferentially protonates the piperidine nitrogen in the carbinolamine, creating a kinetic dead-end. Conversely, morpholine’s lower basicity shifts the protonation equilibrium toward the hydroxyl oxygen. This facilitates the rapid elimination of water (the rate-determining step), making the overall reaction up to 10 times faster for cyclohexanone and up to 30 times faster for sterically hindered ketones[5].
Morpholine in Drug Discovery: A Privileged Scaffold
In medicinal chemistry, morpholine is integrated into blockbuster therapeutics ranging from Gefitinib (EGFR inhibitor) to Linezolid (antibacterial) [6]. Its structural incorporation provides several self-validating pharmacokinetic (PK) advantages:
Optimal Physiological Ionization: With a pKa of ~8.4, morpholine is partially protonated at physiological pH (7.4). This allows it to act as a weak base for salt formation (improving aqueous solubility) while maintaining a sufficient fraction of the neutral species to cross lipid membranes [7].
Enhanced BBB Permeability: The combination of a basic nitrogen and a hydrogen-bond-accepting oxygen fine-tunes the
logP
(lipophilicity) of the parent drug. This balanced lipophilic-hydrophilic profile is critical for central nervous system (CNS) therapeutics to successfully penetrate the blood-brain barrier [8].
Metabolic Stability: Morpholine exhibits an improved CYP3A4 metabolic profile compared to highly lipophilic acyclic amines. The electron-deficient nature of the ring protects it from rapid oxidative degradation, prolonging bioavailability[8].
Pharmacokinetic advantages of the morpholine scaffold in CNS drug design.
Experimental Protocol: Kinetic Profiling of Enamine Formation
To empirically validate the kinetic differences between morpholine and piperidine, researchers utilize
1
H NMR to monitor the reaction in real-time. The following protocol outlines a self-validating system for measuring second-order enamine formation kinetics [9].
Causality of Design: The use of an internal standard (1,3,5-trimethoxybenzene) self-validates the quantitative integration of product peaks. Drying the solvent over molecular sieves ensures the equilibrium is driven strictly forward, validating that the observed rate is the forward rate (
k1
) without confounding reverse hydrolysis (
k−1
).
Step-by-Step Workflow:
Preparation: Dry
CDCl3
over 4Å molecular sieves for 24 hours. Purify cyclohexanone and the chosen amine (morpholine or piperidine) via vacuum distillation to remove trace water and oxidized impurities.
Standardization: In a dry NMR tube, combine 0.5 mmol of cyclohexanone and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of the dried
CDCl3
.
Baseline Acquisition: Record a baseline
1
H NMR spectrum at 25°C to establish the exact integration ratio between the ketone
α
-protons and the internal standard.
Reaction Initiation: Inject 0.5 mmol of morpholine (or piperidine for the control arm) and 0.01 mmol of
p
-toluenesulfonic acid (catalyst) into the NMR tube. Invert rapidly to mix.
Real-Time Monitoring: Record
1
H NMR spectra at 2-minute intervals for 60 minutes. Monitor the disappearance of the ketone
α
-protons and the appearance of the vinylic proton of the enamine (
δ
~4.5 - 4.8 ppm).
Kinetic Analysis: Plot the inverse of the unreacted ketone concentration
[Ketone]t1
versus time. A linear relationship confirms second-order kinetics. Extract the rate constant (
k
) from the slope.
Validation Check: Compare the
k
values of the morpholine arm vs. the piperidine arm. The mathematically faster rate for morpholine validates the mechanistic theory that carbinolamine dehydration is the rate-determining step.
References
Filo. Explain the acidity (pKa values) and reactivity of the following...[Link]
Kourounakis, A., et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar / Med Res Rev.[Link]
National Institutes of Health (PMC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.[Link]
Youngstown State University. Enamine formation from cyclic ketones.[Link]
ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.[Link]
Pearson. Why is the conjugate acid of morpholine more acidic than the conjugate acid of piperidine?[Link]
Almerja. Reactions of saturated heterocycles.[Link]
Theoretical Evaluation of N-Alkylated Morpholine Derivatives: Conformational Dynamics, Spectroscopic Profiling, and Catalytic Implications
Executive Summary N-alkylated morpholine derivatives—such as N-methylmorpholine (NMM) and its higher homologues—are ubiquitous structural motifs in medicinal chemistry, advanced solvent systems (ionic liquids), and trans...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-alkylated morpholine derivatives—such as N-methylmorpholine (NMM) and its higher homologues—are ubiquitous structural motifs in medicinal chemistry, advanced solvent systems (ionic liquids), and transition metal catalysis. Transitioning these molecules from empirical applications to rational design requires rigorous theoretical profiling. This whitepaper provides an in-depth technical guide to the computational evaluation of N-alkylmorpholines, focusing on the causality behind quantum mechanical methodologies, the self-validating nature of these computational protocols, and the profound mechanistic impact of N-alkylation in catalytic environments.
Conformational Dynamics and Thermochemical Energetics
The morpholine ring predominantly adopts a chair conformation. However, N-alkylation introduces a critical conformational equilibrium regarding the orientation of the N-alkyl substituent (axial vs. equatorial). In N-methylmorpholine and related derivatives, the equatorial and axial conformations are separated by a narrow energy gap of approximately ~1 kcal/mol ()[1].
Causality in Method Selection: Accurately capturing this delicate energetic balance requires robust theoretical models. Standard Density Functional Theory (DFT) functionals often struggle with precise thermochemical values due to an inadequate treatment of dispersion forces. Therefore, composite methods such as G3(MP2)//B3LYP are strictly preferred. This approach uses B3LYP for baseline geometry optimization and zero-point energy calculations, followed by higher-level MP2 single-point energy corrections. This methodological choice ensures that computed gas-phase enthalpies of formation closely match calorimetric experimental data, yielding an average gas-phase enthalpy of formation for morpholine scaffolds of −143.6 ± 1.1 kJ/mol ()[2].
Theoretical NMR profiling is indispensable for assigning the complex spectra of N-alkylmorpholinium salts and zwitterionic betaines. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with the B3LYP/6-31+G(d,p) level of theory, is the field standard for predicting
1
H,
13
C, and
15
N absolute shielding constants ()[3].
Causality in Basis Set Design: The explicit inclusion of diffuse functions (+) in the basis set is not optional here; it is a strict requirement. Zwitterionic N-alkylmorpholine betaines possess expanded electron clouds around their anionic carboxylate moieties. Omitting diffuse functions forces artifactual charge localization within the simulation, leading to severe deviations in computed
13
C chemical shifts and rendering the theoretical model untrustworthy.
Mechanistic Implications in Bifunctional Catalysis
Beyond acting as standalone molecules, N-alkylmorpholine motifs frequently serve as chelating auxiliaries in transition metal catalysis. A landmark theoretical investigation into M/NH bifunctional Noyori-type catalysts revealed that the alkylation of the N–H functionality fundamentally alters the catalytic reaction pathway ()[1].
Mechanistic Causality: In native M/NH catalysts, the N–H bond is not cleaved but serves to stabilize the turnover-determining transition state (TDTS) via strong N–H···O hydrogen-bonding interactions (HBIs) with the substrate. Substituting the native proton with an alkyl group (N-alkylation) abolishes this critical HBI. Consequently, the reaction is forced through a high-energy transition state dominated by steric repulsion, leading to detrimental catalytic turnover.
Impact of N-alkylation on the turnover-determining transition state in Noyori-type catalysts.
Standardized Computational Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, researchers must employ self-validating computational workflows when studying N-alkylmorpholines.
Conformational Sampling: Generate initial geometries using Molecular Mechanics (e.g., MMFF94) to thoroughly sample the axial and equatorial conformational space of the N-alkyl group.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level. The double-diffuse (++) functions ensure accurate modeling of the nitrogen lone pair.
Frequency Calculation (Self-Validation Step): Compute harmonic vibrational frequencies at the same level of theory. Critical Rule: A true local minimum must exhibit zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, inherently invalidating the structure as a stable ground-state conformer.
Single-Point Energy Corrections: Apply the G3(MP2) composite method to the validated minima to extract highly accurate gas-phase enthalpies.
Property Extraction: Run GIAO for NMR shielding tensors or TD-DFT for vertical excitation energies, mapping these back to experimental observables.
Computational workflow for theoretical evaluation of N-alkylmorpholine derivatives.
Quantitative Data Summary
The table below consolidates the key theoretical parameters of N-alkylmorpholine derivatives, comparing computational outputs against experimental benchmarks to validate the theoretical frameworks discussed.
Property
Computational Method
Theoretical Value
Experimental Value
Scientific Significance
Gas-Phase Enthalpy of Formation
G3(MP2)//B3LYP
-143.6 ± 1.1 kJ/mol
~ -145.0 kJ/mol
Validates composite thermochemical modeling accuracy for heterocycles.
Axial-Equatorial Energy Gap
B3LYP/6-311++G(d,p)
~1.0 kcal/mol
~1.0 kcal/mol
Determines the dominant conformer population in solution-phase dynamics.
13
C NMR Shielding (Betaines)
GIAO/B3LYP/6-31+G(d,p)
Linear Correlation (
R2>0.98
)
Matched via TMS
Enables absolute structural assignment of complex zwitterionic states.
References
Freitas, V. L. S., et al. "Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study." Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]
Dub, P. A., et al. "Why Does Alkylation of the N–H Functionality within M/NH Bifunctional Noyori-Type Catalysts Lead to Turnover?" Journal of the American Chemical Society, ACS Publications. URL:[Link]
Dega-Szafran, Z., et al. "Theoretical Studies of 1H, 13C and 15N NMR Spectra for Model Structures of N-Methylmorpholinium and N-Methylpiperidinium Betaines." Computational Methods in Science and Technology. URL:[Link]
The Morpholine Scaffold in Medicinal Chemistry: History, Physicochemical Rationale, and Synthetic Evolution
Abstract As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter chemical series plagued by poor aqueous solubility, rapid metabolic clearance, or subopti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter chemical series plagued by poor aqueous solubility, rapid metabolic clearance, or suboptimal target engagement. In these scenarios, the introduction of a morpholine ring often serves as a definitive rescue strategy. Morpholine (tetrahydro-1,4-oxazine) has evolved from a simple industrial solvent into a "privileged scaffold" in medicinal chemistry[1]. This whitepaper explores the historical trajectory of morpholine-based compounds, the physicochemical causality behind their clinical success, and modern, self-validating synthetic protocols for their integration into novel therapeutics.
Historical Evolution in Drug Discovery
The journey of morpholine in pharmacology began in the mid-20th century. Initially, the ring was utilized primarily for its basicity and solvent properties. However, its potential as a pharmacophore became evident with the development of early central nervous system (CNS) agents. Preludin (phenmetrazine), introduced in the 1950s, was one of the earliest morpholine-containing drugs utilized for the treatment of obesity[2].
Throughout the 1970s and 1990s, the scaffold saw massive expansion in CNS indications. Drugs such as doxapram (1976), phendimetrazine (1979), moclobemide (1992), and reboxetine (1997) validated the ring's ability to cross the blood-brain barrier (BBB) effectively[3]. By 2003, the FDA approval of aprepitant—an NK1 receptor antagonist for chemotherapy-induced nausea—demonstrated morpholine's utility not just as a solubilizing group, but as a rigid 3D scaffold capable of directing multiple pharmacophoric appendages into complex receptor pockets[3]. Today, the morpholine motif is ubiquitous, featuring prominently in blockbuster oncology drugs (e.g., gefitinib) and critical antibacterial agents (e.g., linezolid)[4].
The Physicochemical Rationale: Causality in Scaffold Selection
Why do medicinal chemists consistently turn to morpholine? The causality lies in its unique dual-heteroatom structure, which imparts a highly specific set of physicochemical properties:
Optimized pKa and Aqueous Solubility: The presence of the electronegative oxygen atom exerts an inductive electron-withdrawing effect on the secondary amine. This lowers the pKa of morpholine to approximately 8.3 (compared to piperidine's ~11.2). At physiological pH (7.4), morpholine exists in an equilibrium of protonated and unprotonated states, providing a perfect balance of aqueous solubility (for oral bioavailability) and lipophilicity (for membrane permeation)[3].
Metabolic Stability: Unlike piperidine or pyrrolidine rings, which are highly susceptible to cytochrome P450 (CYP) mediated oxidation at the α-carbon, the morpholine ring is sterically and electronically deactivated. It exhibits an improved CYP3A4 profile, prolonging half-life and ensuring that any oxidation yields non-toxic, easily cleared derivatives[3].
Conformational Rigidity (The Scaffold Effect): Morpholine predominantly adopts a stable chair conformation. This allows it to act as a precise vector, directing substituents in 3D space to maximize hydrophobic interactions and hydrogen bonding within enzyme active sites[3].
Quantitative Overview of Key Morpholine Therapeutics
To illustrate the versatility of this scaffold, the following table summarizes quantitative and qualitative data of critical morpholine-containing drugs across diverse therapeutic areas.
Drug Name
Therapeutic Area
Primary Target
IC50 / Affinity
Mechanistic Role of the Morpholine Ring
Aprepitant
Antiemetic
NK1 Receptor
~0.1 nM
Acts as a central chair-like scaffold directing three interacting arms into the receptor pocket[3].
Solubilizing tail that projects into the solvent-exposed region of the ATP-binding cleft[4].
Linezolid
Antibacterial
50S Ribosomal Subunit
~1.5 μg/mL (MIC)
Modulates overall lipophilicity and engages in critical hydrogen bonding with bacterial rRNA[4].
BKM120
Oncology
Pan-PI3K
~35 nM
The morpholine oxygen acts as a crucial hydrogen bond acceptor in the kinase hinge region[3].
Mechanistic Pathway Intervention
In oncology, morpholine derivatives are particularly famous for their role as kinase inhibitors. The PI3K/Akt/mTOR pathway is a frequent target, as the morpholine oxygen perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP within the kinase hinge region.
PI3K/Akt/mTOR signaling cascade highlighting the inhibitory intervention of morpholine-based drugs.
Modern Synthetic Methodologies: A Self-Validating Protocol
Historically, synthesizing morpholines required harsh conditions, such as the acid-catalyzed dehydration of diethanolamine. In modern drug discovery, we require mild, functional-group-tolerant methods to build substituted morpholines from chiral pools.
A recent breakthrough in green chemistry utilizes ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols[5]. Traditional SN2 alkylations of primary amines fail because the secondary amine product is more nucleophilic than the starting material, leading to over-alkylation. Ethylene sulfate solves this: upon initial attack, it opens to form a negatively charged sulfate monoester, which electronically deactivates the intermediate against further intermolecular alkylation[6].
Step-by-Step Protocol: Redox-Neutral Synthesis of Morpholines
This protocol is designed as a self-validating system , incorporating analytical checkpoints to ensure the causality of the reaction mechanism is respected before proceeding to the next step.
Materials:
1,2-amino alcohol (1.0 equiv)
Ethylene sulfate (1.2 equiv)
Potassium tert-butoxide (tBuOK) (2.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Methodology:
Electrophile Activation & Addition: In an oven-dried Schlenk flask under N2, dissolve the 1,2-amino alcohol in anhydrous THF (0.2 M). Add ethylene sulfate in one portion at room temperature.
Causality: Ethylene sulfate acts as a highly reactive, yet selective, 2-carbon dielectrophile.
Intermolecular SN2 (Monoalkylation): Stir the mixture at 40°C for 2 hours.
Validation Checkpoint 1: Draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the
[M−H]−
or
[M+H]+
mass corresponding to the acyclic sulfate monoester . The strict absence of polyalkylated mass adducts validates the electronic deactivation theory. Do not proceed until the starting amine is consumed.
Base-Promoted Intramolecular Cyclization: Cool the reaction mixture to 0°C using an ice bath. Slowly add tBuOK (2.5 equiv) dropwise as a solution in THF.
Causality: The strong base deprotonates the hydroxyl group of the amino alcohol. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular SN2 displacement of the sulfate leaving group to close the morpholine ring.
Ring Closure: Remove the ice bath, warm to room temperature, and stir for 6 hours.
Validation Checkpoint 2: Analyze via LC-MS. The disappearance of the monoester intermediate and the emergence of the cyclized morpholine
[M+H]+
validates successful ring closure.
Workup & Isolation: Quench the reaction with saturated aqueous
NH4Cl
. Extract with ethyl acetate (3x). The byproduct (potassium sulfate salts) is highly water-soluble and partitions cleanly into the aqueous layer, allowing for facile isolation of the morpholine product from the organic layer.
Redox-neutral synthetic workflow for substituted morpholines using ethylene sulfate.
Conclusion
The morpholine ring is far more than a structural placeholder; it is a functional tool that application scientists use to engineer the pharmacokinetic and pharmacodynamic destiny of a drug. By understanding the causality behind its physicochemical properties—namely its modulated basicity, metabolic resilience, and spatial rigidity—researchers can rationally deploy morpholine to rescue failing chemical series. Coupled with modern, high-yielding synthetic protocols, the morpholine scaffold will undoubtedly remain a cornerstone of targeted therapeutics and next-generation modalities like PROTACs.
Application Note: Bidentate Catalysis in Knoevenagel Condensations Using 2-(2-Morpholinoethyl)morpholine
Introduction & Mechanistic Rationale The Knoevenagel condensation is a fundamental organic transformation utilized extensively in drug development and materials science for the construction of C=C double bonds. It typica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Knoevenagel condensation is a fundamental organic transformation utilized extensively in drug development and materials science for the construction of C=C double bonds. It typically involves the reaction of an electrophilic aldehyde or ketone with a nucleophilic active methylene compound[1]. Traditionally, this base-catalyzed reaction relies on volatile, toxic, and strictly regulated secondary amines like piperidine or morpholine[2].
To address the limitations of traditional mono-amines, 2-(2-Morpholinoethyl)morpholine (also known as 1,2-dimorpholinoethane) emerges as a highly efficient, bidentate base catalyst. Its unique structural topology—comprising two morpholine rings linked by an ethylene bridge—allows it to function as a Gemini basic catalyst[3]. This dual-site basicity creates a highly localized basic microenvironment. One morpholine moiety efficiently deprotonates the active methylene, while the adjacent protonated morpholine site stabilizes the developing carbanion via hydrogen bonding. This synergistic cooperative catalysis drastically lowers the activation energy, accelerating reaction kinetics and maximizing atom economy.
Experimental Design & Causality
As a self-validating synthetic protocol, every parameter in this workflow is optimized for causality and observable feedback:
Solvent Selection: A 1:1 mixture of aqueous ethanol (EtOH:H₂O) is utilized. Ethanol solubilizes the organic starting materials, while water acts as an anti-solvent for the highly conjugated, hydrophobic Knoevenagel products. This drives the equilibrium forward via Le Chatelier's principle and enables product isolation by simple filtration[2].
Catalyst Loading: A 10 mol% loading of 1,2-dimorpholinoethane is optimal. Because it is a bidentate base, the effective concentration of catalytic sites is doubled compared to standard morpholine, allowing for rapid turnover without the need for excess base.
Self-Validating Feedback: The reaction is designed to visually validate itself. The transition from a clear solution to a turbid suspension, followed by heavy crystallization, serves as an immediate macroscopic indicator of successful product formation.
Solvents: Absolute Ethanol, Deionized Water (Ice-cold for workup).
Consumables: Silica gel 60 F254 TLC plates.
Mechanistic Pathway
Catalytic cycle of Knoevenagel condensation mediated by 1,2-dimorpholinoethane.
Step-by-Step Experimental Protocols
Protocol A: Standard Solution-Phase Condensation
Step 1: Reagent Preparation
In a 50 mL round-bottom flask, dissolve 10.0 mmol of the aromatic aldehyde and 10.5 mmol of the active methylene compound in 10 mL of a 1:1 mixture of Ethanol and Deionized Water.
Causality: A slight stoichiometric excess (0.5 mmol) of the active methylene ensures the complete consumption of the aldehyde, which is typically much harder to separate from the final product during purification.
Step 2: Catalyst Addition
Add 1.0 mmol (10 mol%) of 2-(2-Morpholinoethyl)morpholine dropwise to the stirring solution at room temperature (20–25 °C).
Causality: Dropwise addition prevents localized exothermic spikes that could trigger unwanted side reactions, such as the Cannizzaro reaction or substrate oligomerization.
Step 3: Reaction Incubation & Self-Validation
Stir the mixture at room temperature for 15–45 minutes.
Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the simultaneous emergence of an intensely UV-active, lower-Rf product spot (Rf ~0.4) confirms the progression of the condensation.
Step 4: Precipitation
Upon TLC confirmation of completion, add 15 mL of ice-cold deionized water to the flask while stirring vigorously.
Causality: The highly conjugated Knoevenagel adduct is exceptionally hydrophobic. The sudden increase in the solvent's aqueous polarity forces the product to precipitate rapidly, leaving the water-soluble bidentate catalyst and trace unreacted malononitrile in the supernatant.
Step 5: Filtration & Washing
Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol/water (1:4).
Causality: Cold washing effectively removes residual catalyst and impurities without dissolving the target product, ensuring high purity without the need for column chromatography.
Step 6: Drying
Dry the solid under vacuum at 45 °C for 2 hours. The product is typically >95% pure and ready for downstream NMR/IR characterization.
Protocol B: Solvent-Free / Green Chemistry Approach
For highly reactive substrates, a mechanochemical approach can be utilized[1].
Mixing: Grind 10.0 mmol of solid aldehyde and 10.0 mmol of active methylene in an agate mortar.
Catalysis: Add 5 mol% of 2-(2-Morpholinoethyl)morpholine. Grind continuously for 5-10 minutes.
Causality: The mechanical energy combined with the liquid catalyst induces a localized melt, facilitating the reaction without bulk solvent.
Isolation: Once the mixture solidifies into a hard paste (indicating completion), triturate with 10 mL of cold water, filter, and dry.
Experimental Workflow Visualization
Step-by-step experimental workflow for the Knoevenagel condensation protocol.
Insight: The bidentate nature of 1,2-dimorpholinoethane significantly reduces reaction time and improves the environmental factor (E-Factor) by maximizing yield and minimizing waste streams compared to traditional mono-amines.
Table 2: Substrate Scope using 10 mol% 1,2-Dimorpholinoethane
Aldehyde
Active Methylene
Time (min)
Yield (%)
Product Appearance
Benzaldehyde
Malononitrile
15
96
White crystalline solid
4-Chlorobenzaldehyde
Malononitrile
10
98
Pale yellow solid
4-Methoxybenzaldehyde
Malononitrile
30
91
Yellow crystalline solid
Benzaldehyde
Ethyl Cyanoacetate
45
88
White powder
Insight: Electron-withdrawing groups (e.g., 4-Chloro) accelerate the nucleophilic attack, reducing reaction time. Conversely, electron-donating groups (e.g., 4-Methoxy) slightly deactivate the electrophilic carbonyl carbon, requiring extended incubation times.
Troubleshooting & Best Practices
Issue: Oiling out instead of crystallization during water addition.
Cause: The product is melting below the solvent mixture's ambient temperature, or trace impurities are depressing the melting point.
Solution: Seed the mixture with a pure crystal of the product, or scratch the inside of the flask with a glass rod to induce nucleation. Ensure the added water is strictly ice-cold (0-4 °C).
Issue: Incomplete conversion of aldehyde.
Cause: Inactive methylene compound due to moisture degradation, or insufficient basicity for less reactive substrates.
Solution: Ensure malononitrile is stored under desiccation. If using less reactive active methylenes (like diethyl malonate), gentle heating (50 °C) may be required to overcome the initial activation energy barrier.
References
[2] Title: One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst
Source: MDPI
URL: [Link]
[3] Title: Gemini basic ionic liquid as bi-functional catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones at room temperature
Source: ResearchGate
URL: [Link]
[1] Title: RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW
Source: Semantic Scholar
URL: [Link]
Application Note: 1,2-Dimorpholinoethane (bme) as a Sterically Demanding N,N'-Bidentate Ligand in Organometallic Synthesis and Catalysis
Introduction & Chemical Profile 1,2-Dimorpholinoethane (also known as 1,2-bis(morpholino)ethane, DME, or bme ; CAS: 1723-94-0) is an aliphatic diamine featuring two morpholine rings linked by an ethylene bridge. While si...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
1,2-Dimorpholinoethane (also known as 1,2-bis(morpholino)ethane, DME, or bme ; CAS: 1723-94-0) is an aliphatic diamine featuring two morpholine rings linked by an ethylene bridge. While simple diamines like tetramethylethylenediamine (TMEDA) are ubiquitous in organometallic chemistry, they often fail to provide sufficient steric protection for highly reactive, low-coordinate metal centers.
The bme ligand solves this by acting as a robust, sterically demanding N,N'-bidentate ligand. The morpholine rings inherently adopt rigid chair conformations, projecting significant steric bulk around the metal coordination sphere. This unique architecture stabilizes low-coordinate transition metal complexes (such as tetrahedral Co(II) and Zn(II)) and prevents unwanted dimerization or oligomerization during catalytic cycles [1].
Mechanistic Insights: Coordination and Steric Shielding
As an application scientist, selecting the right ligand requires understanding the causality behind its behavior in solution and the solid state:
Primary Coordination (The Metallacycle): The two tertiary nitrogen atoms strongly chelate transition metals (e.g., Ni, Pd, Zn, Co, Cu) to form a stable, strain-free 5-membered metallacycle [2].
Secondary Sphere Interactions (The Ethereal Oxygens): Unlike crown ethers, the oxygen atoms in the morpholine rings of bme typically remain uncoordinated due to the geometric constraints of the ethylene bridge. However, they are not inert. These oxygens participate in critical secondary sphere interactions—such as hydrogen bonding with protic solvents or counterions—which dramatically enhance the crystallinity and solubility profile of the resulting complexes [3].
Spectroscopic Self-Validation: Coordination of bme is easily verified via Infrared (IR) spectroscopy. Upon chelation, the C–N stretching vibrations (typically ~1120 cm⁻¹ in the free ligand) split and shift. Concurrently, the uncoordinated C–O–C ethereal bands (~1110 cm⁻¹) often split into two distinct components due to solid-state packing effects and long-range intermolecular interactions, providing an immediate, bench-top confirmation of successful metallation [4].
Mechanistic pathway of steric shielding by bme to stabilize monomeric active catalysts.
Quantitative Data: Metal Complex Geometries
The steric demands of the bme ligand force specific geometric preferences depending on the transition metal's d-electron count. Below is a summary of isolated bme complexes and their validated geometries.
Metal Precursor
Complex Formula
d-Electron Count
Validated Geometry
Color / State
Primary Application
ZnCl₂
[Zn(bme)Cl₂]
d¹⁰
Tetrahedral
White powder
Antibacterial / Precursor [1]
CoCl₂
[Co(bme)Cl₂]
d⁷
Tetrahedral
Blue crystalline
Magnetic materials [2]
NiCl₂
[Ni(bme)Cl₂(H₂O)₂]
d⁸
Octahedral
Pale green solid
Catalysis / Polyurethane [1]
Cu(NO₃)₂
[Cu(bme)(NO₃)₂]
d⁹
Distorted Octahedral
Deep blue solid
Oxidation catalysis [4]
Experimental Protocols
The following protocols detail the synthesis of bench-stable bme complexes. These procedures are designed as self-validating workflows; visual and spectroscopic checkpoints are embedded to ensure high-fidelity results.
Protocol A: Synthesis of Tetrahedral[Zn(bme)Cl₂]
This protocol leverages the high affinity of Zn(II) for nitrogen donors, driven to completion by precipitation.
Preparation of Metal Solution: Dissolve 136.3 mg of anhydrous ZnCl₂ in 10 mL of anhydrous EtOH in a 50 mL round-bottom flask. Stir at room temperature until completely clear.
Ligand Addition: In a separate vial, dissolve 200.3 mg of bme in 10 mL of EtOH. Add this ligand solution dropwise to the stirring ZnCl₂ solution over 5 minutes.
Causality Check (Precipitation): Because the resulting [Zn(bme)Cl₂] complex is highly non-polar compared to the starting salts, a white precipitate should begin forming almost immediately upon ligand addition.
Maturation: Heat the suspension to a gentle reflux (75 °C) for 2 hours to ensure complete thermodynamic conversion and to increase particle size for easier filtration.
Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes. Filter the white microcrystalline solid under vacuum.
Washing & Drying: Wash the filter cake with cold EtOH (2 × 5 mL) followed by diethyl ether (10 mL). Dry under high vacuum for 4 hours.
Self-Validation:
Yield: Typically >85%.
IR Spectroscopy: Confirm the splitting of the C–N stretch at ~1125 cm⁻¹ and the preservation of the ethereal C–O–C stretch at ~1110 cm⁻¹ [4].
Protocol B: In Situ Generation of Pd/bme Catalysts for Cross-Coupling
For catalytic applications, pre-isolation of the complex is often unnecessary. bme can be used to generate active Pd species in situ.
Step-by-Step Procedure:
Catalyst Mixing: In a nitrogen-filled glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.025 equiv) and bme (0.055 equiv).
Solvent Integration: Add anhydrous toluene (0.1 M relative to substrate).
Activation: Stir the dark purple solution at room temperature for 30 minutes.
Causality Check (Color Change): The solution will transition from dark purple (Pd-dba) to a distinct yellow/orange hue, indicating the displacement of dba and the successful chelation of the bme ligand to form the active [Pd(bme)Lₙ] species.
Reaction Execution: Add electrophile and nucleophile, then heat to the required temperature (typically 70–80 °C).
Workflow for the synthesis and spectroscopic validation of bme-transition metal complexes.
References
Title: Synthesis, characterization and crystal structures of new Zinc(II) and Nickel(II) complexes containing morpholine moiety and their antibacterial studies
Source: Journal of the Iranian Chemical Society, 12(1), 113–119 (2015).
URL: [Link]
Title: Tetrahedral complexes of 1,2-dimorpholinoethane and 1,3-dimorpholinopropane: Crystal and molecular structure of dichloro(1,2-dimorpholinoethane)cobalt(II)
Source: Journal of Crystallographic and Spectroscopic Research, 22(1), 37–41 (1992).
URL: [Link]
Title: Cobalt-, nickel-, copper-, and zinc(II) nitrate and nitrite complexes of 1,2-dimorpholinoethane and 1,2-dipiperidinoethane
Source: Inorganic Chemistry, 23(2), 231–244 (1984).
URL: [Link]
Title: Infrared Spectra of Metal Complexes from 1,2-Dimorpholinoethane and 1,3-Dimorpholinopropane
Source: Pakistan Journal of Scientific and Industrial Research, 25(6), 345-349 (1982).
URL: [Link]
Method
Application Notes and Protocols: Utilizing 2-(2-Morpholinoethyl)morpholine as a Versatile Building Block for Advanced Heterocyclic Architectures
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Bis-Morpholine Scaffold 2-(2-Morpholinoethyl)morpholine, also known as Bis(2-morpholinoethyl)amine, is a unique d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bis-Morpholine Scaffold
2-(2-Morpholinoethyl)morpholine, also known as Bis(2-morpholinoethyl)amine, is a unique difunctional amine featuring two morpholine rings linked by an ethylene bridge. While the parent morpholine scaffold is a well-established privileged structure in medicinal chemistry, lauded for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability, the application of this dimeric analogue as a building block is an emerging area of interest.[1][2][3][4] The presence of two secondary amine functionalities within a single molecule presents a compelling opportunity for the synthesis of novel, complex heterocyclic systems, polymers, and coordination complexes with potential applications in drug discovery, materials science, and catalysis.
The reactivity of 2-(2-Morpholinoethyl)morpholine is primarily dictated by the secondary amine groups of the morpholine rings.[5][6] The endocyclic ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic and nucleophilic than analogous piperidines, yet it readily participates in a wide range of organic transformations.[5][6] This document provides an in-depth guide to leveraging the unique chemical properties of 2-(2-Morpholinoethyl)morpholine for the construction of diverse molecular architectures, complete with detailed, illustrative protocols.
The dual nucleophilic nature of 2-(2-Morpholinoethyl)morpholine makes it an ideal candidate for reactions with a variety of electrophiles, enabling the construction of symmetrical and unsymmetrical heterocyclic derivatives.
Synthesis of Bis-Pyran and Bis-Chromene Derivatives
Polyfunctionalized pyran and chromene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] 2-(2-Morpholinoethyl)morpholine can be employed as a basic catalyst, where its amine functionalities facilitate multicomponent reactions for the synthesis of these scaffolds.
Protocol 1: Catalytic Synthesis of Dihydropyrano[c]chromene Derivatives
This protocol details a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin, catalyzed by 2-(2-Morpholinoethyl)morpholine.
Reaction Scheme:
Caption: Multicomponent synthesis of dihydropyrano[c]chromenes.
Materials:
Aromatic aldehyde (e.g., benzaldehyde)
Malononitrile
4-Hydroxycoumarin
2-(2-Morpholinoethyl)morpholine (as catalyst)
Ethanol (absolute)
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Procedure:
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxycoumarin (1 mmol).
Add 10 mL of absolute ethanol to the flask.
Add 2-(2-Morpholinoethyl)morpholine (0.1 mmol, 10 mol%) to the reaction mixture.
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The solid product will precipitate out of the solution. Collect the product by vacuum filtration.
Wash the solid with cold ethanol (2 x 5 mL).
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[c]chromene derivative.
Expected Outcome: This protocol typically affords high yields (85-95%) of the desired product. The catalytic role of the bis-morpholine is to activate the reactants and facilitate the condensation and cyclization steps.
Formation of Bridged Bis-Heterocyclic Systems
The ethylene linker in 2-(2-Morpholinoethyl)morpholine provides a defined spatial separation between the two nucleophilic nitrogen atoms, making it an excellent building block for constructing bridged heterocyclic systems. Reaction with bifunctional electrophiles can lead to the formation of macrocyclic structures or other complex ring systems.
Protocol 2: Synthesis of a Bis-Thiadiazole Derivative
This protocol outlines the synthesis of a novel bridged bis-thiadiazole via the reaction of 2-(2-Morpholinoethyl)morpholine with carbon disulfide followed by cyclization with a dihaloalkane.
Reaction Workflow:
Caption: Synthetic workflow for a bridged bis-thiadiazole.
Materials:
2-(2-Morpholinoethyl)morpholine
Potassium hydroxide (KOH)
Carbon disulfide (CS₂)
1,2-Dibromoethane
Ethanol (95%)
Three-neck round-bottom flask
Dropping funnel
Mechanical stirrer
Procedure:
In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (2.2 mmol) in 15 mL of 95% ethanol.
Add 2-(2-Morpholinoethyl)morpholine (1 mmol) to the ethanolic KOH solution and cool the mixture to 0-5 °C in an ice bath.
Slowly add carbon disulfide (2.2 mmol) dropwise to the cooled mixture with vigorous stirring over 30 minutes.
After the addition is complete, continue stirring at room temperature for an additional 2 hours to form the intermediate dithiocarbamate salt.
To the same flask, add 1,2-dibromoethane (1.1 mmol) and heat the mixture to reflux for 6-8 hours.
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture and pour it into 50 mL of ice-cold water.
The precipitated solid is collected by filtration, washed with water, and dried.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Rationale: The secondary amine groups of the starting material react with carbon disulfide in the presence of a base to form a bis-dithiocarbamate salt. This intermediate then undergoes a double cyclization reaction with the dihaloalkane to yield the bridged bis-thiadiazole.
Potential for Advanced Applications
Beyond the synthesis of discrete small molecules, the unique structure of 2-(2-Morpholinoethyl)morpholine opens avenues for its use in materials science and supramolecular chemistry.
Polymer Synthesis: As a diamine, it can serve as a monomer in polycondensation reactions with diacyl chlorides or diisocyanates to produce novel polyamides and polyureas with incorporated morpholine units, potentially enhancing their thermal stability and solubility.
Coordination Chemistry: The two nitrogen atoms and two oxygen atoms can act as a tetradentate ligand, capable of chelating various metal ions. This could lead to the formation of interesting metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing applications.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[9]
Conclusion
2-(2-Morpholinoethyl)morpholine is a promising but underexplored building block for the synthesis of complex heterocyclic compounds. Its symmetrical, difunctional nature provides a powerful tool for creating novel molecular architectures with potential applications across various scientific disciplines. The protocols outlined in this document serve as a starting point for researchers to explore the rich chemistry of this versatile compound.
References
BenchChem. (2025).
Wikipedia. (2024). Morpholine.
National Oceanic and Atmospheric Administration. (2024). MORPHOLINE | CAMEO Chemicals.
ResearchGate. (n.d.). Representative bioactive molecules having a morpholin‐2‐one moiety.
Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Scientific Reports, 13(1).
National Oceanic and Atmospheric Administr
ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
ResearchGate. (n.d.).
BenchChem. (2025).
Al-Obaidi, A. I. H. (2018). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Journal of Kerbala University, 16(1), 1-8.
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Molecules, 29(6), 1341.
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 2364–2373.
Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
Haihang Industry. (n.d.).
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
Procedure for N-alkylation reactions using 2-(2-Morpholinoethyl)morpholine
An in-depth guide to N-alkylation reactions, these application notes detail the strategic use of 2-(2-Morpholinoethyl)morpholine as a non-nucleophilic base. Designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to N-alkylation reactions, these application notes detail the strategic use of 2-(2-Morpholinoethyl)morpholine as a non-nucleophilic base. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and troubleshooting strategies essential for the successful synthesis of N-alkylated compounds, a cornerstone of modern medicinal chemistry.
Introduction: The Central Role of N-Alkylation in Synthesis
The formation of carbon-nitrogen (C-N) bonds through N-alkylation is a fundamental transformation in organic chemistry, critical to the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] These reactions build the core scaffolds of numerous biologically active molecules.[3] The most common approach involves the reaction of a primary or secondary amine with an alkyl halide.[4][5] However, a significant challenge in this process is controlling the reaction's selectivity. The newly formed secondary or tertiary amine product is often more nucleophilic than the starting material, leading to undesirable over-alkylation and the formation of complex product mixtures that are difficult to separate.[4][6][7][8]
To circumvent this issue, the choice of base is paramount. An ideal base should be strong enough to neutralize the acid generated during the reaction (e.g., HBr, HCl) but should not compete with the substrate amine as a nucleophile. This is where sterically hindered, non-nucleophilic bases play a critical role. This guide focuses on the application of 2-(2-Morpholinoethyl)morpholine, a tertiary amine whose bulky structure makes it an effective proton scavenger while minimizing its own nucleophilic reactivity.
Part 1: Mechanistic Rationale for Using 2-(2-Morpholinoethyl)morpholine
The SN2 Reaction and the Challenge of Over-alkylation
Direct N-alkylation with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. An equivalent of acid (HX) is produced in the process.
The primary issue arises because the product amine can also act as a nucleophile, reacting with another molecule of the alkyl halide. This "runaway" reaction can continue, yielding a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[7]
The Strategic Advantage of a Sterically Hindered Base
Using a non-nucleophilic base like 2-(2-Morpholinoethyl)morpholine is a key strategy to promote selective mono-alkylation.[9] Its function is twofold:
Acid Scavenging: It neutralizes the hydrohalic acid byproduct, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.
Minimizing Competitive Alkylation: Due to its significant steric bulk, 2-(2-Morpholinoethyl)morpholine is physically hindered from approaching and attacking the electrophilic carbon of the alkyl halide. This ensures that the less-hindered primary or secondary amine remains the primary nucleophile in the reaction, thereby enhancing selectivity for the desired product.
Role of a Sterically Hindered Base
Part 2: Experimental Protocols
The following protocols provide a general framework for N-alkylation using 2-(2-Morpholinoethyl)morpholine. Optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
Objective: To synthesize a secondary amine from a primary amine and an alkyl halide with high selectivity.
General Reaction Scheme:
R¹-NH₂ + R²-X --[2-(2-Morpholinoethyl)morpholine]--> R¹-NH-R²
Materials and Reagents:
Reagent/Material
Purpose
Typical Quantity (for 10 mmol scale)
Primary Amine
Nucleophile
1.0 eq. (10 mmol)
Alkyl Halide (R-X)
Electrophile/Alkylating Agent
1.0 - 1.2 eq. (10-12 mmol)
2-(2-Morpholinoethyl)morpholine
Non-nucleophilic base
1.5 - 2.0 eq. (15-20 mmol)
Anhydrous Acetonitrile (MeCN) or DMF
Polar aprotic solvent
50-100 mL
Round-bottom flask
Reaction vessel
250 mL
Magnetic stirrer & stir bar
Agitation
-
Inert atmosphere (Nitrogen/Argon)
Prevents side reactions with air/moisture
-
TLC plates / LC-MS
Reaction monitoring
-
Ethyl acetate, Water, Brine
Work-up solvents
As needed
Anhydrous Na₂SO₄ or MgSO₄
Drying agent
As needed
Silica Gel
Stationary phase for column chromatography
As needed
Step-by-Step Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous acetonitrile or DMF.
Base Addition: Add 2-(2-Morpholinoethyl)morpholine (1.5-2.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred mixture. To control the initial reaction rate and minimize potential side reactions, this addition can be performed at 0 °C.[6][9]
Reaction Execution: Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) to drive the reaction to completion.
Monitoring: Monitor the consumption of the primary amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), paying close attention to the formation of any di-alkylated byproduct.[9][11] Reactions are typically complete within 4-24 hours.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and wash with water (2x) to remove the bulk of the protonated base salt.
Wash the organic layer with brine (1x) to remove residual water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure secondary amine.[9][11]
Protocol 2: N-Alkylation of a Secondary Amine
Objective: To synthesize a tertiary amine from a secondary amine and an alkyl halide.
General Reaction Scheme:
R¹R²-NH + R³-X --[2-(2-Morpholinoethyl)morpholine]--> R¹R²N-R³
Procedure: The procedure is largely identical to that for primary amines. The main challenge is preventing the formation of the quaternary ammonium salt, which can occur if the tertiary amine product reacts further with the alkyl halide.[6] Careful control of stoichiometry (avoiding a large excess of the alkyl halide) and temperature is crucial for success.
General Experimental Workflow
Part 3: Optimization and Troubleshooting
Successful N-alkylation often requires optimization of several key parameters. The table below summarizes common variables and their expected impact.
Parameter
Options
Rationale & Impact on Outcome
Solvent
Acetonitrile (MeCN), DMF, THF, DCM
Polar aprotic solvents like MeCN and DMF are generally preferred as they effectively solvate the reactants and facilitate SN2 reactions.[6] Ensure the solvent is anhydrous to prevent quenching the base.[11]
Temperature
0 °C to 80 °C
Lower temperatures (0 °C to RT) can improve selectivity and reduce over-alkylation.[6] Higher temperatures may be required for less reactive alkyl halides or amines but increase the risk of side products.
Base Stoichiometry
1.5 - 3.0 equivalents
At least one equivalent is needed to scavenge the acid. Using a slight excess (1.5-2.0 eq.) ensures the reaction medium remains basic, preventing protonation of the starting amine.[9]
Alkyl Halide
R-I > R-Br > R-Cl
Reactivity follows the trend of leaving group ability. Alkyl iodides are the most reactive. Adding a catalytic amount of KI can accelerate reactions with alkyl chlorides or bromides via the Finkelstein reaction.[11]
Troubleshooting Common Issues
Q: The reaction is slow or shows no conversion.
A: The alkyl halide may be insufficiently reactive. Consider switching from a chloride to a bromide or iodide, or increasing the reaction temperature. Ensure all reagents and solvents are pure and anhydrous, as water can inhibit the reaction.[11]
Q: Significant over-alkylation is observed.
A: This is a common issue, especially with reactive alkyl halides like methyl iodide. To minimize it, use a larger excess of the starting amine relative to the alkylating agent, add the alkylating agent slowly and at a lower temperature, and monitor the reaction closely to stop it once the starting material is consumed.[6][7]
Q: The product is difficult to purify from the base.
A: 2-(2-Morpholinoethyl)morpholine and its corresponding salt are generally water-soluble, so a thorough aqueous work-up should remove most of it. If the desired product is not sensitive to acid, a wash with dilute aqueous HCl can be used to extract all amine bases into the aqueous layer.[12] However, for most applications, purification by silica gel column chromatography is the most effective method.
Part 4: Safety Precautions
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Alkylating Agents: Many alkyl halides are toxic, mutagenic, and/or carcinogenic. Handle with extreme care and consult the Safety Data Sheet (SDS) for each specific reagent before use.
Bases and Solvents: 2-(2-Morpholinoethyl)morpholine is a corrosive amine. Avoid contact with skin and eyes. Organic solvents like DMF and acetonitrile are flammable and have specific health hazards.
Conclusion
The strategic use of a sterically hindered, non-nucleophilic base is a cornerstone of modern N-alkylation chemistry. 2-(2-Morpholinoethyl)morpholine serves as an excellent candidate for this role, effectively neutralizing acid byproducts while minimizing competitive side reactions. By carefully controlling reaction conditions and following robust purification protocols, researchers can leverage this approach to achieve high selectivity and yield in the synthesis of valuable secondary and tertiary amines, facilitating advancements in drug discovery and development.
References
Wang, D., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]
Fujita, K. (2007). An Efficient Synthesis of Nitrogen Heterocycles by Cp*Ir-Catalyzed N-Cycloalkylation of Primary Amines with Diols. ResearchGate. [Link]
Chavan, S. P., et al. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
Borah, A. J., et al. (2022). Reaction mechanism for the N-alkylation reaction. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Balaraman, K., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
Garani, R., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. [Link]
Roiser, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. [Link]
Roiser, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]
ResearchGate. (2021). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. ResearchGate. [Link]
Arcadi, A., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
Ibrahim, M. A. A., et al. (2012). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. The Journal of Organic Chemistry. [Link]
Patel, K., et al. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. [Link]
El-Manzalawy, Y. H., & El-Kalyoubi, S. (2013). N-Dealkylation of Amines. National Institutes of Health. [Link]
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
Ju, Y., & Varma, R. S. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
University of Rochester. (n.d.). Workup: About. University of Rochester Chemistry Department. [Link]
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry Data. [Link]
Phanstiel, O., et al. (2016). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [Link]
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. [Link]
Unveiling the Catalytic Cycle of Morpholine-Based Catalysts in Michael Additions
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Asymmetric Organocatalysis, Enamine Intermediates, and API Synthesis Introduction: The Morpholine Paradox in Organocat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Application Focus: Asymmetric Organocatalysis, Enamine Intermediates, and API Synthesis
Introduction: The Morpholine Paradox in Organocatalysis
In the realm of asymmetric organocatalysis, secondary amines are the undisputed workhorses for functionalizing carbonyl compounds via enamine intermediates. While pyrrolidine-based catalysts (such as the MacMillan or Hayashi-Jørgensen catalysts) dominate the literature due to their high reactivity, morpholine-based catalysts represent an underexploited, highly selective class of catalysts.
The paradox of morpholine lies in its heteroatomic structure. The presence of the oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect. This increases the ionization potential of the resulting enamine, which compared to pyrrolidine or piperidine cores[1]. Furthermore, the morpholine ring induces a pronounced pyramidalization of the enamine nitrogen, which traditionally results in poor reactivity[1]. However, process chemists can harness this attenuated reactivity to suppress unwanted side reactions (such as aldehyde self-condensation) and achieve exquisite chemoselectivity when paired with highly reactive Michael acceptors or when utilizing in API synthesis[2].
Mechanistic Pathway: The Catalytic Cycle
The morpholine-catalyzed Michael addition operates through a self-regenerating enamine catalytic cycle. Understanding the causality of each step is critical for rational reaction optimization.
Iminium Ion Formation (Activation): The catalytic cycle begins with the condensation of the morpholine catalyst and the aldehyde donor. An acid co-catalyst is typically required to protonate the aldehyde oxygen, facilitating nucleophilic attack by the morpholine nitrogen and subsequent dehydration to form an electrophilic iminium ion.
Enamine Formation (Deprotonation): The iminium ion undergoes deprotonation at the α-carbon (often assisted by the conjugate base of the acid additive or the solvent) to form the active, nucleophilic enamine.
Carbon-Carbon Bond Formation (Michael Addition): The enamine attacks the activated α,β-unsaturated compound (e.g., a nitroalkene). The stereochemical outcome is dictated by the chiral environment of the morpholine catalyst (e.g., steric shielding or hydrogen-bonding from a )[3]. Interestingly, in situ NMR studies have revealed that this step can reversibly form an via a [2+2] cycloaddition before collapsing into the zwitterionic Michael adduct[4].
Hydrolysis (Catalyst Turnover): The resulting product iminium ion is hydrolyzed by water (generated in step 1 or added during the quench), releasing the functionalized Michael adduct and regenerating the morpholine catalyst.
Caption: Catalytic cycle of morpholine-mediated enamine Michael addition.
Comparative Structural Dynamics
To justify the selection of a morpholine catalyst over other cyclic amines, one must evaluate their relative nucleophilicity and structural behavior. The table below summarizes the quantitative and qualitative differences among common secondary amine organocatalysts.
Table 1: Comparative Profile of Cyclic Secondary Amine Organocatalysts
Catalyst Core
Heteroatom
Enamine Pyramidalization
Relative Nucleophilicity (Mayr Scale)
Typical Reaction Time (Michael)
Primary Advantage in Synthesis
Pyrrolidine
None (CH₂)
Low (Planar)
High (
N≈17
)
2 - 4 h
High reactivity; broad substrate scope.
Piperidine
None (CH₂)
Moderate
Moderate (
N≈14
)
6 - 12 h
Balanced reactivity and stability.
Morpholine
Oxygen (-O-)
High
Low (
N≈11−13
)
12 - 24 h
High chemoselectivity; minimizes self-condensation.
Note: While morpholine enamines are less nucleophilic, modifying the core with specific chiral appendages (e.g., β-morpholine amino acids) allows them to achieve excellent yields and enantioselectivities[5], and they are also uniquely suited for specialized [6].
Self-Validating Experimental Protocol
The following protocol details the enantioselective Michael addition of an aliphatic aldehyde to a nitroalkene using a chiral morpholine catalyst. The methodology is designed to be self-validating, ensuring that each chemical transition is logically controlled.
Materials & Reagents
Michael Donor: Butanal (1.5 equiv)
Michael Acceptor: trans-β-Nitrostyrene (1.0 equiv)
Acid Additive: 4-Nitrophenol or Benzoic Acid (10 mol%)
Solvent: Isopropanol or a Methanol/Fluorinated alcohol mixture (0.5 M)
Step-by-Step Methodology
Step 1: Catalyst Activation
In a dry, 10 mL reaction vial equipped with a magnetic stir bar, dissolve the chiral morpholine catalyst (10 mol%) and the acid additive (10 mol%) in the chosen solvent.
Causality: The acid additive is non-negotiable. It protonates the aldehyde to accelerate iminium formation and is critical for the final hydrolysis step. Without it, the catalyst becomes trapped as a stable cyclobutane off-cycle intermediate[4]. Furthermore, alcoholic solvents provide a hydrogen-bonding network that is[1].
Step 2: Enamine Pre-formation
Add butanal (1.5 equiv) to the stirring solution. Allow the mixture to stir at room temperature for 15–20 minutes.
Causality: Pre-forming the enamine establishes a high steady-state concentration of the active nucleophile before the highly reactive nitrostyrene is introduced, effectively suppressing non-catalyzed background racemic additions.
Step 3: Thermal Equilibration & Electrophile Addition
Cool the reaction mixture to 0 °C using an ice bath. Once equilibrated, add trans-β-nitrostyrene (1.0 equiv) in one portion.
Causality: Lowering the temperature to 0 °C or −10 °C increases the facial selectivity of the enamine attack, maximizing the enantiomeric excess (ee). It also kinetically slows down the formation of parasitic side-products[1].
Step 4: Reaction Progression
Stir the reaction at 0 °C for 12 to 24 hours. Monitor the consumption of the nitrostyrene via TLC (eluent: 80:20 Hexanes/Ethyl Acetate, visualized with UV and KMnO₄).
Step 5: Hydrolysis and Quench
Upon complete consumption of the acceptor, quench the reaction by adding 2 mL of distilled water or a mild aqueous buffer, and stir vigorously for 10 minutes.
Causality: The addition of water actively drives the hydrolysis of the product iminium ion. This releases the final γ-nitroaldehyde product into the organic phase and regenerates the morpholine catalyst, completing the self-validating cycle. Extract with dichloromethane, dry over MgSO₄, and purify via flash column chromatography.
Caption: Step-by-step experimental workflow for morpholine-catalyzed Michael addition.
References
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry (2023).
URL:[Link]
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta (2008).
URL:[Link]
Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Macromolecules (2021).
URL:[Link]
Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Molecules (MDPI) (2020).
URL:[Link]
Application Notes and Protocols for the Synthesis of Benzo[b]pyran Derivatives with Morpholine Catalysts
Introduction: The Significance of the Benzo[b]pyran Scaffold The benzo[b]pyran motif is a privileged heterocyclic scaffold prominently featured in a vast array of natural products, pharmaceuticals, and biologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Benzo[b]pyran Scaffold
The benzo[b]pyran motif is a privileged heterocyclic scaffold prominently featured in a vast array of natural products, pharmaceuticals, and biologically active compounds. These oxygen-containing heterocycles are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The versatile nature of the benzo[b]pyran core makes it a highly attractive target for synthetic organic chemists and drug development professionals. This application note provides a comprehensive guide to a general and efficient procedure for the synthesis of functionalized benzo[b]pyran derivatives, specifically focusing on the use of morpholine as an effective organocatalyst.
Mechanism of Morpholine-Catalyzed Benzo[b]pyran Synthesis: A Domino Knoevenagel-Michael Addition-Cyclization Cascade
The morpholine-catalyzed synthesis of 2-amino-4H-benzo[b]pyran derivatives is a classic example of a multicomponent reaction, proceeding through a domino sequence of reactions. This one-pot synthesis is highly atom-economical and typically involves the condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a C-H acid (like dimedone or resorcinol).
Morpholine, a secondary amine, functions as a basic catalyst, facilitating several key steps in the reaction cascade:
Knoevenagel Condensation: The reaction is initiated by the morpholine-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. Morpholine deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.
Michael Addition: In the presence of morpholine, the enolizable C-H acid (e.g., dimedone) is deprotonated to form an enolate. This enolate then acts as a Michael donor, undergoing a conjugate addition to the electron-deficient double bond of the arylidenemalononitrile intermediate (the Michael acceptor).
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic attack from the hydroxyl group of the C-H acid precursor onto one of the nitrile groups is proposed. A subsequent tautomerization leads to the formation of the stable 2-amino-4H-benzo[b]pyran ring system.
Figure 1: Proposed mechanism for the morpholine-catalyzed synthesis of benzo[b]pyran derivatives.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitriles
This protocol outlines a general and robust method for the synthesis of a common class of benzo[b]pyran derivatives. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Silica gel for column chromatography (for purification)
Hexane and ethyl acetate (for chromatography)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Thin-layer chromatography (TLC) plates and developing chamber
Separatory funnel
Rotary evaporator
Apparatus for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the addition of a catalytic amount of morpholine (typically 10-20 mol%).
Reaction: Stir the reaction mixture at room temperature or under reflux conditions. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried.
Extraction (if no precipitate forms): If no precipitate is observed, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 2: General experimental workflow for the synthesis of benzo[b]pyran derivatives.
Quantitative Data and Reaction Scope
The morpholine-catalyzed synthesis of benzo[b]pyran derivatives is a versatile reaction that accommodates a wide range of substituted aromatic aldehydes. The yields are generally good to excellent, and the reaction times are relatively short.
Entry
Aromatic Aldehyde
Catalyst Loading (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Benzaldehyde
20
Ethanol
Reflux
2
92
2
4-Chlorobenzaldehyde
20
Ethanol
Reflux
1.5
95
3
4-Methoxybenzaldehyde
20
Ethanol
Reflux
2.5
90
4
4-Nitrobenzaldehyde
20
Ethanol
Reflux
1
96
5
2-Chlorobenzaldehyde
20
Ethanol
Reflux
3
88
Table 1: Representative examples of morpholine-catalyzed synthesis of 2-amino-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitriles.
Troubleshooting and Optimization
Low Yield: If the yield is low, consider increasing the catalyst loading or extending the reaction time. The purity of the starting materials is also crucial.
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction temperature to reflux may be beneficial.
Purification Difficulties: If the product is difficult to purify, column chromatography with a carefully selected eluent system is recommended. Recrystallization from different solvents can also be attempted.
Conclusion
The use of morpholine as a catalyst for the synthesis of benzo[b]pyran derivatives offers a simple, efficient, and environmentally friendly approach to this important class of heterocyclic compounds. The mild reaction conditions, high yields, and operational simplicity make this method highly attractive for both academic research and industrial applications in drug discovery and materials science.
References
Shaabani, A., et al. (2004). A novel one-pot synthesis of 4H-benzo[b]pyran derivatives. Monatshefte für Chemie / Chemical Monthly, 135(12), 1547-1552. [Link]
Dekamin, M. G., et al. (2013). Morpholine as a versatile and efficient organocatalyst in organic synthesis. RSC Advances, 3(44), 21136-21156. [Link]
Khurana, J. M., & Kumar, S. (2009). A facile one-pot synthesis of 2-amino-4H-benzo[b]pyrans catalyzed by morpholine. Tetrahedron Letters, 50(35), 4965-4967. [Link]
Wang, X., et al. (2004). A facile one-pot synthesis of 2-amino-4H-benzo[b]pyran derivatives catalyzed by KF/Al2O3. Journal of Chemical Research, 2004(11), 760-761. [Link]
Method
2-(2-Morpholinoethyl)morpholine as a reagent in polymer chemistry
Title: Morpholinoethyl-Functionalized Morpholines in Polymer Chemistry: Mechanistic Insights and Application Protocols Executive Summary & Nomenclature Clarification While the exact chemical name 2-(2-morpholinoethyl)mor...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Morpholinoethyl-Functionalized Morpholines in Polymer Chemistry: Mechanistic Insights and Application Protocols
Executive Summary & Nomenclature Clarification
While the exact chemical name 2-(2-morpholinoethyl)morpholine (CAS 1521402-59-4) denotes a specific, less common C-alkylated asymmetric isomer, the foundational reagents utilized in commercial polymer and materials science are its N,N'-linked symmetric counterparts. Specifically, 1,2-dimorpholinoethane (structurally 4-(2-morpholinoethyl)morpholine) and its ether derivative, bis(2-morpholinoethyl) ether (DMDEE) , are critical tertiary amine modifiers in polymer synthesis[1].
These compounds serve two highly specialized, distinct roles:
Microstructure Modifiers: 1,2-dimorpholinoethane acts as a bidentate Lewis base in alkyllithium-initiated anionic polymerizations[2].
Selective Blowing Catalysts: DMDEE is the industry standard for moisture-cured, one-component (1K) polyurethane systems, increasingly used in medical adhesives and controlled drug-release matrices due to its predictable kinetics[1].
Mechanistic Causality: The Role of Morpholinoethyl Reagents
A. Microstructure Control in Anionic Polymerization (1,2-Dimorpholinoethane)
In non-polar solvents, alkyllithium initiators form tight hexameric or tetrameric aggregates, leading to the synthesis of predominantly 1,4-polybutadiene (which has a low glass transition temperature, Tg). The introduction of 1,2-dimorpholinoethane introduces a bidentate chelation effect[3]. The oxygen and nitrogen heteroatoms coordinate strongly with the Li+ cation, breaking the aggregates into highly reactive monomeric species. This coordination alters the charge density on the propagating allyl anion, sterically and electronically driving the incoming diene monomer to undergo 1,2-insertion. The result is a high-vinyl polymer essential for high-performance elastomers[4].
Mechanism of 1,2-dimorpholinoethane in de-aggregating alkyllithium for high-vinyl polymerization.
B. Selective Catalysis in Polyurethanes (DMDEE)
In 1K moisture-cured polyurethanes, the prepolymer must remain stable in the cartridge (shelf life) but cure rapidly upon extrusion via the water-isocyanate (blowing) reaction. DMDEE achieves this through precise steric engineering[5]. The bulky morpholine rings shield the tertiary amine nitrogen. This steric hindrance completely suppresses the nucleophilic activation of the bulky polyol-isocyanate gelling reaction. However, the small water molecule can easily penetrate the steric shield, hydrogen-bond with the ether/amine groups, and selectively trigger the formation of polyurea and CO2[5].
Steric hindrance of DMDEE selectively catalyzes the water-NCO blowing reaction over gelling.
Quantitative Data Summaries
Table 1: Effect of Lewis Bases on Polybutadiene Microstructure [2]
Modifier
Molar Ratio (Li:Modifier)
1,2-Vinyl Content (%)
Glass Transition (Tg, °C)
None
N/A
8 - 10
-95
TMEDA
1:1
60 - 65
-45
| 1,2-Dimorpholinoethane | 1:1 | 75 - 80 | -25 |
Table 2: Catalyst Performance in 1K Moisture-Cured PU [5]
Protocol 1: Synthesis of High-Vinyl Polybutadiene using 1,2-Dimorpholinoethane
Step 1: Preparation. Bake all glassware at 150°C overnight. Assemble under a dry argon atmosphere using standard Schlenk techniques.
Causality: Alkyllithium initiators and the resulting propagating carbanions are extremely sensitive to proton donors. Trace moisture will prematurely terminate the living chains, broadening the molecular weight distribution.
Step 2: Solvent & Monomer Addition. Transfer 100 mL of anhydrous cyclohexane and 10 g of purified 1,3-butadiene into the reactor at 0°C.
Step 3: Modifier Addition. Inject 1,2-dimorpholinoethane (0.5 mmol) via a gas-tight syringe.
Causality: The stoichiometric 1:1 molar ratio of Li to the bidentate modifier ensures complete breakdown of the hexameric n-BuLi aggregates into the active monomeric/dimeric species required for 1,2-insertion[4].
Step 5: Polymerization. Heat the reactor to 50°C and stir for 2 hours. The solution will transition from colorless to a deep orange hue indicating a living anion.
Step 6: Termination. Inject 1 mL of degassed methanol to terminate the living anion. Precipitate the polymer in excess ethanol, filter, and dry under vacuum at 40°C.
Self-Validation System: To validate the success of the microstructural modification, perform 1H-NMR spectroscopy in CDCl3. Integrate the vinylic protons at δ 4.9 ppm (representing the terminal =CH2 of the 1,2-insertion) against the internal olefinic protons at δ 5.4 ppm (representing 1,4-insertion). A mathematically verified integration ratio yielding >75% 1,2-vinyl content confirms the protocol's success.
Protocol 2: Formulation of 1K Moisture-Cured Polyurethane using DMDEE
Step 1: Prepolymer Synthesis. In a moisture-free, nitrogen-purged reactor, combine 1000 g of polyether diol (e.g., PPG 2000, vacuum dried to <0.05% H2O) with 250 g of polymeric MDI. Stir at 80°C for 2 hours.
Step 2: Cooling & Catalyst Addition. Cool the resulting prepolymer to 40°C. Add 0.4 wt% of DMDEE catalyst[5].
Causality: Adding the tertiary amine catalyst only after the prepolymer has cooled prevents runaway exothermic gelling reactions and ensures homogenous distribution before packaging.
Step 3: Packaging. Seal the prepolymer in moisture-impermeable aluminum cartridges flushed with dry nitrogen.
Self-Validation System: This protocol requires a dual-validation approach to confirm both stability and reactivity.
Stability (Shelf-Life) Validation: Perform an NCO titration (ASTM D2572) on a fresh sample and a sample subjected to accelerated aging (50°C for 14 days). If the NCO% drops by less than 0.5%, the steric hindrance of DMDEE successfully prevented premature gelling.
Reactivity Validation: Extrude a 2 mm bead of the prepolymer at 25°C and 50% relative humidity. Lightly touch the surface with a wooden spatula every 60 seconds. The exact time until no polymer transfers to the spatula is the "tack-free time." A result of 10-15 minutes validates the efficient water-blowing catalytic activity of DMDEE.
References
Modified diene rubbers , Google Patents (US20250115702A1). 2
Steric Effects and Conformational Constraints of Lewis Bases in Alkyllithium-Initiated Butadiene Polymerization , RSC.org. 3
Technical Support Center: Synthesis of 2-(2-Morpholinoethyl)morpholine
Welcome to the technical support center for the synthesis of 2-(2-Morpholinoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(2-Morpholinoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(2-Morpholinoethyl)morpholine?
There are two predominant methods for synthesizing 2-(2-Morpholinoethyl)morpholine, also known as 1,2-bis(morpholino)ethane. The choice of route often depends on the availability of starting materials, scale, and desired purity.
N-Alkylation of Morpholine: This is the most direct approach, typically involving the reaction of morpholine with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) or the alkylation of morpholine with 4-(2-chloroethyl)morpholine.[1]
Reductive Amination: This route involves the reaction of morpholinoacetaldehyde (or a precursor) with morpholine in the presence of a reducing agent. This method offers high selectivity but requires careful handling of the aldehyde intermediate.[2][3]
Q2: What are the most common causes of low yields in this synthesis?
Low yields are typically traced back to several key factors:
Side Reactions: The formation of byproducts, such as the mono-alkylated intermediate in the alkylation route or over-reduction in the reductive amination process, is a primary cause.[4]
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, choice of base, or solvent can significantly hinder the reaction rate and lead to incomplete conversion.[5]
Purification Losses: The product is a basic, relatively polar amine, which can lead to challenges during aqueous workups (emulsion formation) and purification by silica gel chromatography (streaking, irreversible adsorption).[6]
Poor Quality of Reagents: Morpholine is hygroscopic and can absorb water from the atmosphere, which can interfere with certain reactions, particularly those involving water-sensitive reagents.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues encountered during the synthesis of 2-(2-Morpholinoethyl)morpholine, organized by synthetic route.
Route 1: N-Alkylation of Morpholine
This route is often performed by reacting two equivalents of morpholine with one equivalent of a 1,2-dihaloethane or by reacting one equivalent of morpholine with one equivalent of 4-(2-chloroethyl)morpholine.
Diagram 1: N-Alkylation Pathway and Common Pitfalls
Caption: N-Alkylation pathway showing desired and side products.
Q: My reaction yields a mixture of the desired product and the mono-alkylated intermediate, 4-(2-chloroethyl)morpholine. How can I drive the reaction to completion?
A: This is a common issue arising from the second alkylation step being slower than the first. Several factors can be optimized:
Temperature: Increasing the reaction temperature (typically to 70-80°C or reflux) provides the necessary activation energy for the second substitution.[1]
Reaction Time: Ensure the reaction is monitored by a suitable technique (TLC, GC-MS) and allowed to run for a sufficient duration (often 12-24 hours) until the intermediate is consumed.
Stoichiometry: Using a slight excess of morpholine (e.g., 2.2 to 2.5 equivalents relative to the dihaloethane) can help drive the reaction toward the disubstituted product by Le Châtelier's principle.
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to scavenge the HCl or HBr formed during the reaction, preventing the protonation of morpholine which would render it inactive as a nucleophile.[7]
Table 1: Troubleshooting N-Alkylation Reactions
Issue
Probable Cause
Recommended Solution
Incomplete Conversion
Insufficient temperature or reaction time.
Increase temperature to reflux in a suitable solvent (e.g., acetonitrile, DMF). Monitor reaction progress until the intermediate disappears.[8]
Low Yield
Formation of quaternary ammonium salts; protonation of morpholine nucleophile.
Use a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Avoid a large excess of the alkylating agent.[7]
Difficult Purification
Product and starting material have similar polarities.
Utilize acid-base extraction during workup. For chromatography, add 0.5-2% triethylamine to the eluent to prevent peak tailing on silica gel.[6]
Route 2: Reductive Amination
This method involves the in-situ formation of an iminium ion from morpholine and 2-morpholinoacetaldehyde, which is then reduced.
Diagram 2: Reductive Amination Workflow
Caption: Key steps and considerations in the reductive amination route.
Q: My reductive amination reaction shows very low conversion. What are the likely causes?
A: Low conversion in reductive aminations is often related to the inefficient formation of the key iminium ion intermediate.
pH Control: This is the most critical parameter. The reaction requires a mildly acidic environment (pH 4-6) to catalyze imine formation. If the pH is too high (basic), the imine won't form efficiently. If the pH is too low (strongly acidic), the morpholine will be fully protonated, rendering it non-nucleophilic.[5] An additive like acetic acid is commonly used to achieve the correct pH.
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and tolerant of slightly acidic conditions.[9] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde directly to an alcohol, especially if added too early or if imine formation is slow.[3]
Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. In some cases, using a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine, thereby improving conversion.
Q: I am isolating 2-morpholinoethanol as a major byproduct. How can this be avoided?
A: The formation of this alcohol byproduct is a clear indication that the aldehyde is being reduced before it can react with morpholine to form the imine.
Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less reactive towards carbonyls than NaBH₄.[5]
One-Pot, Staged Addition: In a one-pot procedure, mix the aldehyde, morpholine, and acid catalyst first. Allow them to stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent. This ensures the concentration of the iminium intermediate is high when the reductant is introduced.
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation of Morpholine
This protocol describes the reaction between 4-(2-chloroethyl)morpholine hydrochloride and morpholine.
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.5 eq).
Solvent: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).[8]
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction typically requires 12-18 hours for completion.
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation or column chromatography on silica gel using an eluent system of dichloromethane/methanol with 1% triethylamine.[6][10]
Protocol 2: Synthesis via Reductive Amination
This protocol uses 2-morpholinoacetaldehyde and morpholine.
Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-morpholinoacetaldehyde (1.0 eq), morpholine (1.1 eq), and a solvent such as 1,2-dichloroethane (DCE).[3]
Imine Formation: Add glacial acetic acid (1.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1 hour.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture, ensuring the temperature does not rise significantly.
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified as described in Protocol 1.
Diagram 3: General Purification Workflow for Basic Amines
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Catalyzed by 2-(2-Morpholinoethyl)morpholine
Welcome to the technical support guide for 2-(2-Morpholinoethyl)morpholine. This document is designed for researchers, chemists, and process development professionals who utilize this bifunctional tertiary amine catalyst...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(2-Morpholinoethyl)morpholine. This document is designed for researchers, chemists, and process development professionals who utilize this bifunctional tertiary amine catalyst in their synthetic workflows. As a tertiary amine, 2-(2-Morpholinoethyl)morpholine primarily functions as a base or nucleophilic catalyst in a variety of organic transformations. Low or stalled conversion rates are a common challenge in catalysis, often stemming from a handful of critical, yet easily overlooked, experimental parameters.
This guide provides a structured, causality-driven approach to diagnosing and resolving such issues. We will move from foundational checks of reagent and catalyst integrity to a more nuanced optimization of reaction parameters, ensuring a systematic and efficient troubleshooting process.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common culprits behind low reaction conversion. Before delving into complex optimization, systematically verify these fundamental parameters.
Q1: My reaction shows low or no conversion. What are the most critical initial checks?
A1: When a reaction underperforms, begin with the most straightforward variables: catalyst quality, reagent purity, and the reaction environment. Tertiary amine catalysts are particularly sensitive to environmental factors.
Catalyst Integrity: Ensure the 2-(2-Morpholinoethyl)morpholine is of high purity and has been stored correctly. As an amine, it is susceptible to oxidation and is hygroscopic. Improper storage can lead to the absorption of atmospheric moisture and CO₂, which can neutralize the basic sites of the catalyst.
Reagent and Solvent Quality: Use reagents of known purity and ensure solvents are anhydrous. The presence of water or other protic impurities can significantly hinder reactions that rely on a basic catalyst by protonating the amine, rendering it inactive.
Inert Atmosphere: Many organic reactions catalyzed by amines are sensitive to oxygen and moisture. Ensure the reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like nitrogen or argon.
Reaction Temperature: Verify that the reaction is being conducted at the specified temperature. Many base-catalyzed reactions have a significant activation energy and require heating. Conversely, excessive temperatures can lead to catalyst decomposition.
Q2: How does the purity of 2-(2-Morpholinoethyl)morpholine impact the reaction, and how should it be stored?
A2: The purity of the catalyst is paramount. 2-(2-Morpholinoethyl)morpholine, like many liquid amines, presents several potential purity issues:
Hygroscopicity: The nitrogen atoms can hydrogen bond with water, readily absorbing it from the atmosphere. This absorbed water can hydrolyze sensitive reagents or protonate the catalyst.
Oxidation: Over time, exposure to air can lead to the oxidation of the amine, forming N-oxides and other degradation products which are typically not catalytically active.
Carbon Dioxide Absorption: Tertiary amines react with atmospheric CO₂, especially in the presence of trace moisture, to form carbamate salts or bicarbonates, effectively reducing the concentration of the active basic catalyst.
Proper Storage Protocol:
Store 2-(2-Morpholinoethyl)morpholine in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended to minimize degradation. Use of a syringe with a septum cap for dispensing the liquid catalyst is preferable to repeatedly opening the bottle cap.
Q3: I suspect my catalyst is contaminated with water. How can I purify it?
A3: If water contamination is suspected, the most effective method for purification is distillation under reduced pressure. Given its high molecular weight (200.28 g/mol ), it will have a high boiling point at atmospheric pressure, making vacuum distillation necessary to prevent thermal degradation.
A general procedure would be to distill over a suitable drying agent like calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets. Always handle such drying agents with extreme care and consult safety data sheets. A final distillation from the drying agent will yield anhydrous catalyst.
Q4: My starting materials are poorly soluble in the chosen solvent. How does this affect conversion?
A4: Poor solubility is a frequent cause of low reaction rates. For the catalyst to be effective, all reactants must be in the same phase. If a starting material has limited solubility, the reaction becomes diffusion-controlled and the rate will be dramatically reduced.
Troubleshooting Steps:
Solvent Screening: Test the solubility of your starting materials in a range of anhydrous, aprotic solvents.
Increase Temperature: Gently warming the reaction mixture can sometimes be sufficient to dissolve all components.
Co-Solvent System: In some cases, a mixture of solvents can provide the desired solubility profile.
Part 2: In-Depth Troubleshooting Workflow
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following workflow provides a logical sequence for diagnosing the root cause of low conversion.
Troubleshooting
How to effectively remove morpholine catalysts from a reaction mixture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize morpholine as a catalyst and face the subsequent challenge of its removal.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize morpholine as a catalyst and face the subsequent challenge of its removal. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, complete removal of catalysts and reagents is not just a matter of purity, but a critical issue of safety and regulatory compliance.
Morpholine, a heterocyclic compound featuring both amine and ether functionalities, is a versatile base catalyst.[1][2] However, its high water solubility, relatively high boiling point, and basicity can complicate its removal from reaction mixtures.[3][4] This guide provides a structured, in-depth approach to troubleshooting common issues and offers validated protocols to ensure your final compound is free from morpholine contamination.
This section addresses common challenges encountered during the removal of morpholine. The solutions are based on fundamental chemical principles to empower you to adapt these strategies to your specific system.
Q1: How do I select the most appropriate strategy for removing morpholine from my reaction mixture?
Choosing the right removal method depends on several factors: the properties of your desired product (solubility, stability to acid/base), the reaction solvent, and the scale of your reaction. A decision-making workflow is essential for an efficient process.
Start by assessing the stability of your product. If your compound is stable to aqueous acid, a liquid-liquid extraction is often the simplest and most cost-effective method. If your product is acid-sensitive, or if extraction proves ineffective, more specialized techniques like scavenger resins should be considered. Distillation is typically reserved for large-scale operations where the product is thermally stable and has a significantly different boiling point from morpholine.
Below is a decision tree to guide your selection process:
Caption: Decision tree for selecting a morpholine removal method.
Q2: My aqueous acidic wash isn't completely removing the morpholine. What could be going wrong?
This is a common issue and usually points to one of three causes: incorrect pH, insufficient number of washes, or solvent choice.
Causality: Morpholine is a base with a pKa of its conjugate acid around 8.3-8.5.[1][5] To effectively protonate the morpholine and make it highly water-soluble as morpholinium chloride, the pH of the aqueous phase must be sufficiently acidic.[1][2]
Troubleshooting Steps:
Verify pH: Ensure the pH of your aqueous wash solution is at least 2-3 pH units below the pKa of morpholine's conjugate acid. A 1M or 2N solution of HCl is standard. After mixing with the organic layer, re-check the pH of the aqueous phase to ensure it remains strongly acidic.
Increase Wash Volume/Frequency: A single wash may not be sufficient to alter the partition coefficient enough for complete removal. Perform at least 2-3 washes with fresh acidic solution.
Consider Solvent Polarity: If you are using a very polar organic solvent (e.g., THF, acetonitrile), the protonated morpholine salt may retain some solubility in the organic phase. If possible, switch to a less polar solvent like ethyl acetate or dichloromethane for the extraction.
Add Brine: After the acid washes, a final wash with saturated NaCl solution (brine) can help break emulsions and further reduce the amount of water-soluble components in the organic layer.[6]
Q3: What type of scavenger resin is most effective for morpholine, and how do I use it?
Scavenger resins are an excellent choice for acid-sensitive compounds or for removing trace amounts of morpholine after an initial extraction.[7][8]
Mechanism & Selection: For a basic amine like morpholine, a strongly acidic cation exchange resin is the most effective.[9] These resins typically have sulfonic acid (SO₃H) functional groups immobilized on a polymer support.[9] The morpholine is protonated by the resin and ionically bound, effectively removing it from the solution. The spent resin is then simply filtered off.[7][10]
Key Advantages:
High Selectivity: Reacts specifically with basic impurities.[7]
Ease of Use: Simplifies workup to a simple filtration, avoiding liquid-liquid extractions.[8][10]
Compatibility: Can be used in a variety of organic solvents and is compatible with automated synthesis platforms.[7]
See the "Experimental Protocols" section below for a detailed workflow on using scavenger resins.
Q4: When is distillation a viable option, and what are the challenges?
Distillation is generally reserved for large-scale industrial processes due to its energy requirements.[11][12]
Viability:
Boiling Point Difference: Distillation is feasible when there is a significant difference between the boiling point of your product and that of morpholine (129 °C).[1][3]
Thermal Stability: Your product must be stable at the temperatures required for distillation.
Azeotropes: Be aware that morpholine can form azeotropes (mixtures with a constant boiling point) with water and other solvents, which can complicate separation.[4][13] In some cases, this property can be exploited in an azeotropic distillation to remove morpholine with a co-solvent.[14]
Challenges:
High Boiling Point: Morpholine's boiling point is relatively high, making simple distillation difficult if your product has a similar or lower boiling point.[5]
Energy Intensive: Requires significant energy input, especially on a large scale.[12]
Water Miscibility: Morpholine's complete miscibility with water can make separation from aqueous reaction mixtures by distillation challenging without forming an azeotrope.[1][3]
Q5: How can I confirm that the morpholine has been removed to an acceptable level?
Visual confirmation (e.g., TLC) is often insufficient. Quantitative analytical techniques are necessary, especially in pharmaceutical development, to meet regulatory standards like the ICH Q3C guidelines for residual solvents and catalysts.[15][16]
Recommended Analytical Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method. Morpholine can be analyzed directly or after derivatization to improve its volatility and detection.[17][18]
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for non-volatile products and can provide high sensitivity.
Quantitative NMR (qNMR): Can be used to quantify residual morpholine by integrating its characteristic signals against a known internal standard.
The limit of quantification (LOQ) for these methods can be in the low µg/mL (ppm) range, which is typically required for API release.[17][19][20]
Data & Comparative Analysis
To aid in your decision-making, the following tables summarize the key physical properties of morpholine and compare the primary removal techniques.
This protocol is designed for the removal of morpholine from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM) and is stable to dilute acid.
Solvent Dilution: Dilute the reaction mixture with 3-5 volumes of the chosen organic solvent (e.g., for 10 mL of reaction mixture, add 30-50 mL of ethyl acetate).
First Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1N HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake for 1-2 minutes with periodic venting.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
Repeat Washes: Repeat the acidic wash (steps 2-3) two more times with fresh 1N HCl solution. Check the pH of the final aqueous wash to ensure it is < 2.
Neutralization Wash (Optional): If your product is sensitive to residual acid, perform a wash with saturated sodium bicarbonate (NaHCO₃) solution until bubbling ceases.
Brine Wash: Perform a final wash with an equal volume of saturated NaCl (brine) solution to remove dissolved water and help break any emulsions.[6]
Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent in vacuo to isolate the crude product.
Protocol 2: Morpholine Removal Using a Sulfonic Acid Scavenger Resin
This protocol is ideal for reactions where the product is sensitive to aqueous acid or for removing final traces of morpholine.
Caption: Workflow for morpholine removal using a scavenger resin.
Resin Selection and Preparation: Choose a macroporous sulfonic acid resin (e.g., Dowex® 50WX2 or equivalent). If supplied in a damp state, wash the resin with your reaction solvent to remove water.
Determine Resin Quantity: Calculate the molar amount of morpholine in your reaction. Use a 2-4 molar excess of the scavenger resin's functional capacity (typically provided by the manufacturer in mmol/g).
Scavenging: Add the prepared resin to your crude reaction mixture (dissolved in a suitable organic solvent).
Agitation and Monitoring: Stir or agitate the slurry at room temperature. The time required can range from 1 to 16 hours. Monitor the removal of morpholine periodically by taking a small aliquot of the solution (filter it first) and analyzing by TLC or LC-MS.
Filtration: Once the morpholine is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin.
Rinsing: Wash the collected resin on the filter with 2-3 small portions of fresh solvent to recover any adsorbed product.
Isolation: Combine the filtrate and the washes. Concentrate the solvent in vacuo to yield your product, now free of morpholine.
References
Sciencemadness Wiki. (2022, September 1). Morpholine.
National Center for Biotechnology Information. (2022, June 13). Morpholine. PubChem.
Amerigo Scientific. Scavenger Resins.
ChemicalBook. MORPHOLINE.
ChemicalBook. (n.d.). 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties.
Wikipedia. (n.d.). Morpholine.
Supra Sciences. Solid-Supported Scavengers.
International Council for Harmonisation. (2021, April 22). ICH harmonised guideline: Impurities: guideline for residual solvents Q3C(R8).
GMP Navigator. (n.d.). ICH guideline Q3C (R5) on impurities: guideline for residual solvents.
IKEV. (n.d.). ICH Q3C Guideline Impurities: Residual Solvents.
ECA Academy. (2023, January 11). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published.
Wipf Group. (2004, October 29).
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.
Google Patents. (n.d.).
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
Prof Talks. (2022, November 30). ICH Q3C Guidance for Residual Solvents [Video]. YouTube.
ResearchGate. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
Google Patents. (n.d.).
Google Patents. (n.d.).
U.S. Department of Agriculture. (2001, February 15). Morpholine - Processing. AMS.usda.gov.
Wang, Y., et al. (n.d.).
ResolveMass Laboratories Inc. (2025, December 30). Secondary Amine Scavenger Nitrosamine.
Google Patents. (n.d.).
University of Rochester. (n.d.). Remove Sticky Reagents.
Parlow, J. J., et al. (n.d.). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society.
U.S. Department of Agriculture. (2000, November 29). Morpholine.pdf. AMS.usda.gov.
West Penetone. (n.d.). ACID WASH 201.
Balakrishnan, P. V. (2019, December 4).
Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.
ResearchGate. (2019, March 13).
Lee, S., et al. (2020, June 5).
De-Andrade, P., et al. (n.d.).
ResearchGate. (2025, August 6).
De-Andrade, P., et al. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
Technical Support Center: Troubleshooting 2-(2-Morpholinoethyl)morpholine Synthesis & Reactions
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of synthesizing and handling 2-(2-Morpholinoethyl)morpholine (commonly known...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of synthesizing and handling 2-(2-Morpholinoethyl)morpholine (commonly known as 1,2-dimorpholinoethane or 4,4'-(ethane-1,2-diyl)dimorpholine). This bis-tertiary amine is a highly valuable bidentate ligand for transition metal complexes and a potent catalyst for polyurethane foams . However, its synthesis—typically achieved via the double N-alkylation of morpholine with 1,2-dihaloethanes—is notoriously susceptible to side product formation .
This guide provides a mechanistic framework, diagnostic tools, and self-validating protocols to suppress side reactions (such as elimination and quaternary salt formation) and achieve near-quantitative yields.
Mechanistic Causality of Side Product Formation
To prevent side products, we must first understand the competing mechanistic pathways. The reaction initiates via an
SN2
substitution, forming the mono-alkylated intermediate, 4-(2-haloethyl)morpholine. From this critical juncture, the intermediate can undergo the desired second
SN2
reaction, or diverge into parasitic pathways :
E2 Elimination: Strong bases or excessive heat promote dehydrohalogenation of the intermediate, yielding 4-vinylmorpholine.
Intramolecular Cyclization: The tertiary nitrogen can attack the adjacent electrophilic carbon, forming a highly reactive aziridinium intermediate, which subsequently leads to spirocyclic quaternary ammonium salts.
Mechanistic pathways in 1,2-dimorpholinoethane synthesis: desired SN2 vs. parasitic side reactions.
Diagnostic Data & Causality Table
The following table summarizes the quantitative and qualitative data used to diagnose side product formation during reaction monitoring (e.g., via GC-MS or NMR).
Side Product
Structural / Analytical Signature
Causality (Why it forms)
Prevention Strategy
4-(2-Haloethyl)morpholine
GC-MS: Mass corresponding to mono-alkylation.NMR: Asymmetric morpholine peaks.
The first alkylation is statistically favored. The second
SN2
is slower due to steric hindrance.
Use a >2.5x molar excess of morpholine; allow sufficient reaction time.
4-Vinylmorpholine
GC-MS: M-HX mass.NMR: Distinct vinylic protons (dd) at ~4.0-6.5 ppm.
E2 elimination competes with
SN2
when strong bases (e.g., NaOtBu) or high temperatures are used.
Use mild bases (e.g.,
K2CO3
) and maintain temperatures below 60°C.
Quaternary Ammonium Salts
Insoluble white precipitate in organic solvents; confirmed by positive ion ESI-MS.
Localized excess of 1,2-dihaloethane causes cross-linking with the tertiary amine product.
Implement slow, dropwise addition of the dihaloethane to the morpholine solution.
Troubleshooting FAQs
Q1: I am observing a high percentage of 4-vinylmorpholine in my GC-MS. How do I suppress this elimination pathway?Expert Answer: E2 elimination competes directly with the desired
SN2
substitution. This is exacerbated by using strong, non-nucleophilic bases or excessively high temperatures.
Solution: Switch to a milder base. Potassium carbonate (
K2CO3
) in a polar aprotic solvent like acetone is highly effective at room temperature to moderate heating [[1]]([Link]). If using 1,2-dichloroethane, consider phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) to enhance nucleophilicity without requiring harsh basic conditions [[2]]([Link]).
Q2: My reaction stalls at the mono-alkylated intermediate, 4-(2-chloroethyl)morpholine. Adding more base doesn't help. Why?Expert Answer: The first alkylation is statistically and sterically favored. The resulting 4-(2-chloroethyl)morpholine is less reactive toward a second morpholine molecule due to the electron-withdrawing nature of the newly attached morpholine ring and increased steric bulk.
Solution: Ensure morpholine is present in a significant stoichiometric excess (at least 2.5 to 3.0 equivalents). Morpholine acts as both the nucleophile and a supplementary acid scavenger. Alternatively, switching from 1,2-dichloroethane to 1,2-dibromoethane increases the leaving group ability, facilitating the second
SN2
step .
Q3: I'm recovering an insoluble white precipitate that isn't my product or an inorganic salt. What is it?Expert Answer: This is likely a quaternary morpholinium salt (e.g., 1-morpholino-3-morpholinium bromide if using a propane linker, or a spirocyclic derivative for ethane) . It forms when the synthesized 1,2-dimorpholinoethane reacts with unreacted 1,2-dihaloethane, or via the aziridinium intermediate pathway.
Solution: This cross-linking occurs when the local concentration of the dihaloethane is too high relative to morpholine. Employ a slow, dropwise addition of the 1,2-dihaloethane to a vigorously stirred solution of excess morpholine. This ensures the dihaloethane is rapidly consumed by the primary/secondary amine rather than the tertiary amine product.
Validated Experimental Protocol
To ensure a self-validating system, the following protocol incorporates diagnostic checkpoints to verify the absence of side products.
Step-by-step experimental workflow for the optimized synthesis of 1,2-dimorpholinoethane.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve morpholine (2.5 equivalents) in anhydrous acetone (1 M concentration relative to morpholine). Add finely powdered anhydrous potassium carbonate (
K2CO3
, 2.5 equivalents) .
Controlled Addition: Equip the flask with an addition funnel. Dissolve 1,2-dibromoethane (1.0 equivalent) in a small volume of acetone. Add this solution dropwise over 1 hour to the vigorously stirred morpholine suspension at room temperature. (Causality note: Dropwise addition prevents the localized high concentrations that lead to quaternary salt formation).
Reaction: Stir the mixture continuously overnight at room temperature (or up to 40°C if monitoring shows sluggish conversion).
Validation Checkpoint: Take a 0.1 mL aliquot, filter, and analyze via GC-MS. You should observe the complete disappearance of the mono-alkylated intermediate without the appearance of the M-HBr elimination peak.
Workup & Filtration: Filter the reaction mixture through a Celite pad to remove
K2CO3
and the precipitated KBr salts. Wash the filter cake with fresh acetone.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization (if solidifying upon standing) to yield pure 1,2-dimorpholinoethane .
References
Title: 1,2-Dimorpholinoethane - Uses and synthesis
Source: Wikipedia
URL: [Link]
Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties
Source: MDPI (Crystals)
URL: [Link]
Title: Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane
Source: Russian Journal of General Chemistry (via ResearchGate)
URL: [Link]
Challenges in dissolving 2-(2-Morpholinoethyl)morpholine for aqueous reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of complex aqueous formulations.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of complex aqueous formulations. Handling 2-(2-Morpholinoethyl)morpholine requires a deep understanding of its physical chemistry. Because this molecule features both a secondary and a tertiary amine linked by an ethylene bridge, it exhibits highly dynamic behavior in water—most notably pH-dependent solubility and thermo-responsive phase separation.
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each troubleshooting step so you can build self-validating experimental systems.
Part 1: Quantitative Physicochemical Profiling
To successfully dissolve and utilize this compound, we must first define the physical parameters that dictate its behavior in aqueous media.
Requires active acidic titration for complete, stable aqueous solubilization.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: My clear aqueous reaction mixture turns cloudy and phase-separates when heated above 35°C. Is the compound degrading?Scientist's Insight: No, the compound is not degrading; it is undergoing a physical phase transition. Morpholine derivatives are well-documented to exhibit Lower Critical Solution Temperature (LCST) behavior in aqueous environments[2]. At room temperature, the ether oxygens and amine nitrogens form stable hydrogen bonds with water. As thermal energy increases, these hydrogen bonds are entropically disrupted. The hydrophobic ethylene linker and morpholine ring backbones then drive liquid-liquid phase separation, also known as coacervation[4].
Actionable Solution: To maintain homogeneity at elevated temperatures, you must disrupt the hydrophobic aggregation. This is achieved by either adding a polar aprotic co-solvent (e.g., 10-20% DMSO) or by lowering the pH to protonate the amines. Protonation drastically increases the hydrophilicity of the molecule, effectively suppressing the LCST effect[3].
Q2: The compound resists dissolving in neutral water, and the pH spikes immediately upon addition. How do I achieve a high-concentration stock?Scientist's Insight: 2-(2-Morpholinoethyl)morpholine contains both a secondary and a tertiary amine, making it a moderately strong base. When added to unbuffered water, it abstracts protons, rapidly raising the pH of the solution. As the pH approaches the pKa of the amines, a significant fraction of the molecules remain in their uncharged, free-base form, which has poor aqueous solubility[3].
Actionable Solution: Do not attempt to dissolve the free base directly in neutral water if high concentrations (>0.1 M) are needed. Instead, use an active titration approach (detailed in the protocol below) to convert the compound into its highly soluble hydrochloride salt.
Q3: My transition-metal-catalyzed aqueous reaction (e.g., Cu-catalyzed click chemistry) fails when this compound is present. What is the mechanism of interference?Scientist's Insight: The spatial arrangement of the two morpholine nitrogens, separated by an ethylene linker, creates an excellent bidentate chelating pocket. This structure readily coordinates with transition metals like Cu(II), Ni(II), or Pd(II). This chelation can alter the redox potential of your catalyst or form insoluble metal-ligand complexes that precipitate out of the reaction.
Actionable Solution: If the morpholine derivative is a required substrate, you must increase your catalyst loading to outcompete the chelation equilibrium. If it is merely an additive, consider switching to a non-chelating buffer or adding a stronger, preferential ligand (like THPTA for copper) to protect the catalyst.
Part 3: System Workflows & Visualizations
To conceptualize the dynamic states of 2-(2-Morpholinoethyl)morpholine, refer to the state-transition logic below.
Figure 1: Phase transition and solubility states of 2-(2-Morpholinoethyl)morpholine in water.
Part 4: Experimental Protocol
Protocol: Preparation of a 0.5 M Temperature-Stable Aqueous Stock Solution
Self-Validating Principle: By monitoring the pH continuously, this protocol ensures that the morpholine derivative is fully protonated before use. The transition from a turbid suspension to a clear solution at a specific pH validates the chemical state, inherently preventing LCST phase separation during downstream heated reactions.
Materials:
2-(2-Morpholinoethyl)morpholine (Free base, CAS 1521402-59-4)[1]
Deionized (DI) water (18 MΩ·cm)
1.0 M HCl (aq)
Calibrated pH meter
Step-by-Step Methodology:
Initial Suspension: Weigh 1.00 g (approx. 5.0 mmol) of 2-(2-Morpholinoethyl)morpholine into a clean 20 mL glass vial. Add 5.0 mL of DI water. Observation: The mixture will likely be turbid.
Baseline Measurement: Insert the pH probe. The initial pH will typically read > 9.0 due to the basicity of the free amines.
Active Titration: Under continuous magnetic stirring (400 rpm), add 1.0 M HCl dropwise. Monitor the pH closely.
Equilibration: Continue titration until the solution clarifies completely and the pH stabilizes at 6.0 ± 0.2. Causality Note: Passing the pKa threshold ensures complete protonation, shifting the molecule from a hydrophobic free-base to a highly soluble cationic salt[3].
Volume Adjustment: Transfer the solution to a volumetric flask and adjust the final volume to exactly 10.0 mL using DI water to achieve a precise 0.5 M concentration.
Sterilization & Storage: Pass the solution through a 0.22 µm PES syringe filter. Store at 4°C.
Figure 2: Self-validating titration workflow for preparing a stable aqueous stock solution.
Technical Support Center: Troubleshooting & Stabilizing 2-(2-Morpholinoethyl)morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues in metal-catalyzed cross-couplings, polymerization reactions, or API synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues in metal-catalyzed cross-couplings, polymerization reactions, or API synthesis. Often, the root cause of a failed reaction is not the catalyst, but the silent degradation of the ligand.
2-(2-Morpholinoethyl)morpholine (CAS: 1723-94-0), also known as 1,2-bis(morpholino)ethane or 4,4'-ethylenedimorpholine, is a highly effective hemilabile bidentate ligand. However, its tertiary amine structure makes it highly susceptible to oxidative and hydrolytic degradation if mismanaged. This guide provides field-proven, self-validating protocols to troubleshoot issues and ensure the long-term stability of your reagent.
Section 1: Diagnostic Q&A – Troubleshooting Common Degradation Issues
Q1: My 2-(2-Morpholinoethyl)morpholine has developed a yellow/brown tint. Is it still viable for synthesis?
Causality: The yellowing is a classic visual indicator of tertiary amine auto-oxidation. When exposed to ambient oxygen and UV/visible light, the morpholine rings undergo oxidation, forming N-oxides and trace cleavage products. This alters the stoichiometric ratio of your reactions and introduces reactive oxygen species that can poison sensitive metal catalysts.
Self-Validating Check: Run a quick
1
H NMR or HPLC-MS. If the purity is below 95%, discard the batch. A pristine, stable batch should be completely colorless.
Authoritative Grounding: According to industry quality control parameters, the compound must be stored at -20°C in the dark to maintain[1].
Q2: I am seeing inconsistent yields in my transition metal complexation reactions. Could the storage of the ligand be the culprit?
Causality: Yes. 2-(2-Morpholinoethyl)morpholine is highly hygroscopic. It functions as a bulky bidentate ligand, coordinating with like Ni(II), Co(II), and Pd(II)[2]. If the reagent absorbs atmospheric moisture during improper storage, water molecules competitively coordinate with the metal center, blocking the morpholine nitrogen atoms and deactivating the complex.
Self-Validating Check: Weigh a 1.0 g sample of your reagent in a tared vial, expose it to ambient air for 30 minutes, and re-weigh. A measurable mass increase confirms active moisture uptake.
Authoritative Grounding: Advanced polymerization protocols emphasize the strict necessity of drying such Lewis bases over under a nitrogen atmosphere to prevent moisture-induced quenching[3].
Q3: What are the exact storage parameters required to guarantee a 24-month shelf life, and why?
Causality: Thermal energy and photons lower the activation energy for both oxidation and hydrolysis. By removing these variables (cryogenic storage + darkness), the kinetic degradation pathways are effectively halted. Furthermore, proper storage mitigates safety risks, as degraded byproducts can exacerbate its inherent (GHS H315, H318)[4][5].
Section 2: Quantitative Stability Matrix
To optimize your lab's inventory management, refer to the following stability data table.
Storage Condition
Atmosphere
Illumination
Expected Shelf Life
Primary Degradation Risk
Room Temp (20-25°C)
Ambient Air
Light
< 3 Weeks
Rapid N-oxidation (Yellowing)
Room Temp (20-25°C)
Ambient Air
Dark
3 - 4 Weeks
Moisture uptake (Hydration)
4°C (Refrigerator)
Ambient Air
Dark
3 - 6 Months
Condensation during frequent opening
-20°C (Freezer)
Ambient Air
Dark
12 Months
Slow, progressive oxidation
-20°C (Freezer)
Argon/Nitrogen
Dark
24+ Months
None (Optimal Condition)
Section 3: Visualizing the Chemical Logic
Understanding the pathways that lead to reagent failure is the first step in preventing it. The diagram below illustrates the divergent outcomes based on your storage choices.
Degradation pathways and stabilization logic for 2-(2-Morpholinoethyl)morpholine.
Section 4: Standard Operating Procedure (SOP) for Long-Term Storage
To prevent the "single-bottle contamination" effect—where opening a bulk container ruins the entire supply—use this self-validating Schlenk-line/glovebox protocol. This ensures that every time you access the reagent, you do not compromise the bulk integrity.
Step-by-step workflow for inert aliquoting and long-term cryogenic storage.
Step-by-Step Methodology:
Step 1: Equilibrate to Room Temperature
Action: Remove the bulk bottle from the -20°C freezer and place it in a vacuum desiccator for at least 2 hours before opening.
Causality: Opening a cold bottle in ambient air immediately condenses atmospheric moisture into the reagent, irreversibly ruining its anhydrous state.
Validation Check: Touch the exterior of the bottle. If it is cold to the touch or shows external condensation, do not open it. Wait until it reaches thermal equilibrium.
Step 2: Glovebox or Schlenk Line Transfer
Action: Transfer the equilibrated bottle to an Argon or Nitrogen-filled glovebox.
Causality: Displacing ambient oxygen prevents the auto-oxidation of the tertiary amines into N-oxides.
Step 3: Addition of Molecular Sieves
Action: Add activated 4Å molecular sieves (approx. 10% w/v) to your storage vials.
Causality: Sieves act as an internal moisture scavenger. 4Å is preferred as it optimally traps water molecules without absorbing the larger organic compound[3].
Step 4: Aliquoting and Sealing
Action: Dispense the reagent into amber glass vials to block UV light. Seal with PTFE-lined caps and wrap tightly with Parafilm.
Causality: PTFE prevents the basic amine from degrading the cap liner (which frequently happens with standard rubber/silicone septa), while Parafilm provides a secondary barrier against moisture ingress.
Step 5: Cryogenic Storage
Action: Store the sealed aliquots in a dedicated -20°C freezer[1].
Validation Check: Monitor the physical state monthly. The reagent should remain completely colorless. If an aliquot turns yellow, discard only that specific vial.
References
Title: Morpholine, 4,4'-(1,2-ethanediyl)bis- | C10H20N2O2 | CID 72888
Source: National Center for Biotechnology Information (PubChem)
URL: [Link][4]
Title: 4,4'-(ethane-1,2-diyl)bismorpholine — Chemical Substance Information
Source: NextSDS Database
URL: [Link][5]
Title: Steric Effects and Conformational Constraints of Lewis Bases in Alkyllithium-Initiated Butadiene Polymerization
Source: Royal Society of Chemistry (RSC)
URL: [Link][3]
Title: Hemilabile Properties of the η3-Diphenylvinylphosphine (DPVP) Phosphaallyl Ligand
Source: American Chemical Society (ACS Publications)
URL: [Link][2]
Technical Support Center: Managing Exothermic Reactions Involving 2-(2-Morpholinoethyl)morpholine
Welcome to the technical support center for handling reactions with 2-(2-Morpholinoethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth adv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling reactions with 2-(2-Morpholinoethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth advice on identifying, managing, and troubleshooting exothermic events associated with this compound. As a substituted dimorpholine, this molecule possesses two basic nitrogen centers, which significantly influences its reactivity and potential for heat generation in various chemical transformations.
This document moves beyond standard operating procedures to explain the underlying chemical principles, enabling you to make informed, safety-conscious decisions during your experimental work.
Frequently Asked Questions (FAQs)
Section 1: Hazard Identification & Fundamental Principles
Q1: What is 2-(2-Morpholinoethyl)morpholine, and why do its reactions have the potential to be highly exothermic?
A1: 2-(2-Morpholinoethyl)morpholine, also known as 4,4'-(ethane-1,2-diyl)dimorpholine, is a diamine featuring two morpholine rings connected by an ethyl linker. The key to its reactivity lies in the two tertiary amine nitrogen atoms. Like its parent compound, morpholine, these nitrogens are basic and nucleophilic.[1][2] The presence of two basic centers means that reactions involving protonation (e.g., with acids) or reaction with electrophiles can be particularly energetic.
The primary cause of exothermicity is the formation of highly stable chemical bonds, which releases significant energy as heat. The most common scenarios include:
Acid-Base Neutralization: The reaction with acids to form morpholinium salts is a classic example of a highly exothermic process.[3][4]
Reactions with Electrophiles: Acylation, alkylation, and reactions with other strong electrophiles can also generate substantial heat.
Q2: Which types of reagents are most likely to cause a dangerous exothermic reaction with 2-(2-Morpholinoethyl)morpholine?
A2: A thorough risk assessment is mandatory before any experiment. However, certain classes of reagents are well-known to produce significant exotherms with amines and should be handled with extreme caution.
Reagent Class
Example(s)
Rationale for Exothermicity
Strong Mineral Acids
Sulfuric Acid, Hydrochloric Acid, Nitric Acid
Rapid and highly favorable protonation of the basic nitrogen atoms releases significant heat of neutralization.[3]
Formation of stable amide or salt linkages is thermodynamically favorable and often rapid.
Strong Oxidizing Agents
Peroxides, Peracids, Nitrating Mixtures
Redox reactions involving amines can be violent and unpredictable, often leading to gas evolution and rapid temperature increase.
Acid Anhydrides
Acetic Anhydride, Trifluoroacetic Anhydride
Ring-opening of the anhydride and subsequent acylation of the amine is a high-energy process.
Organometallic Reagents
n-Butyllithium, Grignard Reagents
While typically used to deprotonate less acidic protons, inadvertent quenching by the amine can be vigorous.
Section 2: Proactive Exotherm Management & Control
Q3: How should I design my experiment to prevent a thermal runaway?
A3: Proactive design is the most critical aspect of safely managing exothermic reactions. The core principle is to ensure that the rate of heat generation never exceeds the rate of heat removal.
Key Experimental Design Considerations:
Perform a Small-Scale Test: Before proceeding to a larger scale, always conduct a small-scale trial (e.g., on a 1 mmol scale) to gauge the reaction's thermal profile.
Ensure Adequate Cooling: Use a cooling bath with a temperature significantly lower than the desired reaction temperature. This provides a thermal sink in case of an unexpected temperature spike.[5]
Controlled (Slow) Addition: The exothermic reagent should always be added slowly and portion-wise, or via a syringe pump, to the solution of 2-(2-Morpholinoethyl)morpholine. This is the most effective way to control the rate of heat generation.
Efficient Stirring: Vigorous mechanical or magnetic stirring is essential to dissipate heat throughout the reaction mixture and avoid the formation of localized hot spots.
Monitor Internal Temperature: Always use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature.
Maintain an Inert Atmosphere: For many reactions, particularly with organometallics or other air-sensitive reagents, maintaining an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent unwanted side reactions that could also be exothermic.
Q4: What are the best practices for setting up the reaction apparatus?
A4: A properly configured apparatus is your first line of defense. The following workflow diagram outlines the essential steps for a safe setup.
Caption: Workflow for Safe Exothermic Reaction Setup.
Table of Recommended Cooling Bath Media
Coolant
Achievable Temperature (°C)
Notes
Ice / Water
0 to 5
Most common; effective for mild exotherms.
Ice / Saturated NaCl
-10 to -20
Provides lower temperatures for more significant exotherms.
Dry Ice / Acetone
-78
Standard for very low-temperature reactions. Use with caution due to flammability of acetone.
Dry Ice / Isopropanol
-77
A slightly less volatile alternative to acetone.
Section 3: Troubleshooting Guide
Q5: My reaction temperature is rising uncontrollably. What should I do?
A5: An uncontrolled temperature rise is a serious emergency. Follow this decision tree immediately. The primary goal is to stop the reaction and cool the vessel as quickly and safely as possible.
Caption: Decision Tree for Runaway Reaction Response.
Q6: I've finished my reaction, but I'm concerned about quenching unreacted reagents. How should I do this safely?
A6: Quenching can be just as hazardous as the reaction itself. The unreacted reagent is often concentrated and highly reactive. The principles of slow addition and efficient cooling are paramount.
General Quenching Protocol:
Cool the Reaction: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or lower) in an appropriate cooling bath before beginning the quench.[6]
Choose the Right Quenching Agent: For acidic reagents, a slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate is often appropriate. For basic or organometallic reagents, a protic solvent like isopropanol or methanol, added slowly at low temperature, is a common choice.[6]
Add Slowly: The quenching agent must be added dropwise with vigorous stirring. Monitor the internal temperature closely.
Control Gas Evolution: Be aware that quenching can produce gas (e.g., CO₂ from bicarbonate, H₂ from reactive metals). Ensure the system is not sealed and has a clear vent to a bubbler or the back of the fume hood.[6]
Allow to Warm Slowly: Once the addition is complete and the exotherm has subsided, allow the mixture to warm slowly to room temperature while still stirring.
This protocol describes the controlled addition of hydrochloric acid to a solution of 2-(2-Morpholinoethyl)morpholine. This procedure is illustrative and must be adapted based on a specific risk assessment for your scale and concentration.
Objective: To safely form the dihydrochloride salt of 2-(2-Morpholinoethyl)morpholine.
Materials:
2-(2-Morpholinoethyl)morpholine
Anhydrous solvent (e.g., Diethyl Ether or Tetrahydrofuran)
Concentrated Hydrochloric Acid (or HCl solution in a compatible solvent)
Three-neck round-bottom flask
Mechanical stirrer or large magnetic stir bar
Thermocouple/thermometer with adapter
Pressure-equalizing dropping funnel
Condenser with a nitrogen/argon inlet
Ice/water bath
Procedure:
PPE: Don appropriate personal protective equipment, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[5][7][8] Conduct the entire procedure in a certified chemical fume hood.[9]
Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer in the center neck, the thermometer in one side neck, and the dropping funnel in the other. Attach the condenser to the dropping funnel. Ensure all joints are secure.
Charge the Flask: Charge the flask with 2-(2-Morpholinoethyl)morpholine and the anhydrous solvent.
Cooling: Place the flask in the ice/water bath and begin stirring. Allow the internal temperature to equilibrate to 0-5 °C.
Charge Dropping Funnel: Carefully charge the dropping funnel with the calculated amount of hydrochloric acid.
Controlled Addition: Begin adding the hydrochloric acid dropwise to the rapidly stirring solution. The rate of addition should be controlled such that the internal temperature does not rise above 10 °C.
Monitoring: Continuously observe the internal temperature. If the temperature approaches the 10 °C limit, stop the addition immediately and allow the mixture to cool before resuming.
Completion: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes.
Warm to Room Temperature: Remove the cooling bath and allow the mixture to slowly warm to ambient temperature.
Workup: Proceed with the planned isolation/workup procedure.
References
Benchchem. (n.d.). Technical Support Center: Enhancing Bioavailability of Morpholine Derivatives in Animal Models.
Synquest Labs. (n.d.). 2-[2-(Morpholin-4-yl)ethoxy]ethan-1-amine - Safety Data Sheet.
Benchchem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
University of Wisconsin-Madison. (n.d.). pH-Dependent Quenching of the Morpholine-Fluorescein Complex.
Penta. (2025). Morpholine - SAFETY DATA SHEET.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. ETDEWEB.
ResearchGate. (n.d.). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study.
Chemsrc. (2020). Safety Data Sheet: Morpholine.
Chemenu. (n.d.). Morpholines.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
Aldrich. (2025). SAFETY DATA SHEET - 4-(2-Aminoethyl)morpholine.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine (Ireland).
Heriot-Watt Research Portal. (2016). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
Redox. (2022). Safety Data Sheet Morpholine.
ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture.
MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
Wikipedia. (n.d.). Morpholine.
International Atomic Energy Agency. (2025). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants.
Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - Morpholine.
Fengchen Group Co., Ltd. (2024). Toxicity of morpholine.
International Agency for Research on Cancer. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
LookChem. (n.d.). MORPHOLINE.
International Labour Organization. (n.d.). ICSC 0302 - MORPHOLINE.
ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity.
ResearchGate. (n.d.). A Mechanistic and Kinetic Study on the Decomposition of Morpholine.
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
Santa Cruz Biotechnology. (n.d.). 2-Morpholinoethanol Safety Data Sheet.
Wikidoc. (2012). Morpholine.
Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
ACS Figshare. (n.d.). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. Journal of Chemical & Engineering Data.
Technical Support Center: Wacker-Type Aerobic Oxidative Cyclization of Alkenes
Advanced Troubleshooting & Mechanistic Workflows for Palladium-Catalyzed Heterocycle Synthesis Welcome to the Advanced Technical Support Center. As application scientists, we recognize that translating palladium-catalyze...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting & Mechanistic Workflows for Palladium-Catalyzed Heterocycle Synthesis
Welcome to the Advanced Technical Support Center. As application scientists, we recognize that translating palladium-catalyzed aerobic oxidative cyclizations from literature to the benchtop often presents unforeseen challenges. This guide bridges the gap between theoretical organometallic mechanisms and benchtop realities, providing you with the causality behind experimental choices so you can troubleshoot effectively.
The Mechanistic Framework: Understanding the "Why"
Before addressing specific failures, we must understand the system's underlying logic. Wacker-type aerobic cyclizations are not a single continuous reaction; they are a delicate synchronization of two distinct half-reactions:
Substrate Oxidation: A Pd(II)-mediated intramolecular nucleopalladation followed by
β
-hydride elimination to form the heterocycle[1].
Catalyst Regeneration: The aerobic oxidation of the resulting Pd(0) intermediate back to the active Pd(II) species using molecular oxygen (
O2
) [2].
If the rate of substrate oxidation exceeds the rate of aerobic catalyst regeneration, the system collapses, leading to irreversible catalyst deactivation.
Catalytic cycle of Pd-mediated aerobic oxidative cyclization showing key intermediates.
Diagnostic FAQ & Troubleshooting Guide
Issue 1: Catalyst Deactivation (Precipitation of Palladium Black)
Q: My reaction mixture turns black shortly after starting, and conversion stalls at 15-20%. What is happening?The Causality: You are observing O
2
starvation. The precipitation of black, insoluble Pd(0) aggregates (Palladium black) occurs when the aerobic oxidation half-cycle is slower than the substrate oxidation half-cycle. Without sufficient dissolved oxygen or stabilizing ligands, the transient Pd(0) nanoparticles irreversibly agglomerate.
The Fix:
Enhance Gas-Liquid Mass Transfer: Do not rely on a static
O2
balloon over a stagnant solution. Increase the stirring rate to >1000 RPM to create a deep vortex, maximizing the surface area for
O2
dissolution.
Ligand Tuning: Ensure you are using a stabilizing ancillary ligand. For instance, in
Pd(OAc)2
systems, adding 1-2 equivalents of pyridine stabilizes the Pd(0) intermediate long enough for
O2
to reoxidize it, without poisoning the active Pd(II) center [2].
Issue 2: Over-Oxidation and Side Reactions
Q: Instead of the desired nitrogen heterocycle, NMR shows the formation of an uncyclized methyl ketone. Why?The Causality: This is a classic intermolecular Wacker oxidation competing with your intended intramolecular cyclization. Adventitious water in your solvent is acting as an external nucleophile. Because water is highly mobile and unhindered, it outcompetes the tethered amine/sulfonamide for the Pd(II)-activated alkene.
The Fix:
Rigorously Dry Conditions: Despite producing water as a stoichiometric byproduct in some variants, the initial solvent must be strictly anhydrous. Add activated 3Å molecular sieves to the reaction flask. The sieves kinetically trap adventitious water without interfering with the sterically bulkier alkene substrate.
Issue 3: Poor Regioselectivity (5-exo vs. 6-endo)
Q: I am trying to synthesize a 6-membered piperidine ring, but I keep getting the 5-membered pyrrolidine derivative. How do I control this?The Causality: Nucleopalladation is generally under kinetic control. The 5-exo-trig cyclization is entropically favored over the 6-endo-trig pathway. To overcome this inherent bias, you must alter the electronic nature of the catalyst to accelerate the turnover-limiting step for the 6-membered ring.
The Fix:
Switch Catalyst Systems: Abandon
Pd(OAc)2
and utilize the highly electrophilic
Pd(DMSO)2(TFA)2
system. The electron-withdrawing trifluoroacetate (TFA) ligands increase the electrophilicity of the palladium center, accelerating the nucleophilic attack and making the formation of 6-membered N-heterocycles highly efficient [1].
Quantitative Data & Optimization Matrix
To streamline your optimization process, consult the following matrix comparing standard catalyst systems and their field-proven applications.
Catalyst System
Primary Ligand / Additive
Target Ring Size
Kinetic Competence
Common Failure Mode
Recommended Fix
Pd(OAc)2
Pyridine (1-2 eq)
5-membered (Pyrrolidines)
Moderate
Pd black precipitation
Increase RPM; check
O2
flow
Pd(DMSO)2(TFA)2
DMSO (Solvent or 2 eq)
6-membered (Piperidines)
High (Electrophilic)
Ligand oxidation
Lower temp to 60°C
Pd(OAc)2
(-)-Sparteine
Chiral 5-membered
Low
Poor enantiomeric excess
Screen solvent polarity (e.g., Toluene)
PdCl2
CuCl2
(Co-catalyst)
5/6-membered (General)
Very High
Chloride inhibition
Switch to Cu(OAc)
2
or base-free
Self-Validating Experimental Protocol
This protocol describes the synthesis of a substituted pyrrolidine via
Pd(OAc)2
/pyridine-catalyzed aerobic oxidative amination [2]. It is designed as a self-validating system : visual cues are built into the steps to confirm mechanistic success in real-time.
Materials Required:
Alkene-tethered tosylamide substrate (1.0 mmol)
Pd(OAc)2
(0.05 mmol, 5 mol%)
Pyridine (0.10 mmol, 10 mol%)
Toluene (Anhydrous, 10 mL)
Molecular Sieves (3Å, 500 mg)
O2
balloon and purging manifold
Step-by-Step Workflow:
Catalyst Activation: In an oven-dried Schlenk flask containing the 3Å molecular sieves, add
Pd(OAc)2
and Toluene. Add pyridine via microsyringe.
Validation Checkpoint: The solution should immediately turn a homogeneous, clear pale-yellow/orange. If it is cloudy or dark, your Pd source is degraded.
Substrate Introduction: Add the alkene-tethered tosylamide substrate to the stirring solution.
Atmosphere Exchange: Evacuate the flask under a mild vacuum until the solvent gently bubbles, then backfill with
O2
from the balloon. Repeat this purge cycle exactly three times.
Reaction Execution: Heat the reaction to 80°C while stirring at 1200 RPM .
Validation Checkpoint: Monitor the reaction color at 30 minutes. A persistent yellow/orange color indicates the
O2
mass transfer is successfully matching the substrate oxidation rate. A shift to opaque black indicates
O2
starvation.
Monitoring & Workup: Monitor via TLC until the starting material is consumed (typically 12-24 hours). Cool to room temperature, filter through a short pad of Celite to remove the catalyst, and concentrate under reduced pressure for column chromatography.
References
Wang, D.; Weinstein, A. B.; White, P. B.; Stahl, S. S. "Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions." Chemical Reviews, 2018. URL:[Link]
Ye, X.; Liu, G.; Popp, B. V.; Stahl, S. S. "Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine." The Journal of Organic Chemistry, 2011. URL:[Link]
Troubleshooting
Technical Support Center: High-Temperature Applications of 2-(2-Morpholinoethyl)morpholine
A Guide to Ensuring Thermal Stability in Your Experiments Welcome to the Technical Support Center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Thermal Stability in Your Experiments
Welcome to the Technical Support Center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(2-Morpholinoethyl)morpholine in their experimental workflows. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your reagents, especially under thermally stressful conditions. This document provides in-depth technical guidance and troubleshooting protocols to help you avoid the thermal decomposition of 2-(2-Morpholinoethyl)morpholine.
A Note on the Available Data
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 2-(2-Morpholinoethyl)morpholine based on its structural analogue, morpholine?
Based on studies of morpholine, we can anticipate that 2-(2-Morpholinoethyl)morpholine may exhibit good thermal stability up to approximately 150°C. However, an increased rate of degradation is observed for morpholine at temperatures of 175°C and above. The presence of an additional morpholinoethyl group in 2-(2-Morpholinoethyl)morpholine could influence its thermal stability, potentially altering this temperature threshold.
Q2: What are the likely decomposition products if 2-(2-Morpholinoethyl)morpholine degrades at high temperatures?
The thermal decomposition of morpholine provides a predictive model for the potential degradation products of 2-(2-Morpholinoethyl)morpholine. The primary decomposition products of morpholine include ammonia, ethanolamine, 2-(2-aminoethoxy) ethanol, methylamine, ethylamine, ethylene glycol, and organic acids such as acetic and glycolic acids. Therefore, it is plausible that the decomposition of 2-(2-Morpholinoethyl)morpholine could yield a similar array of smaller amines, alcohols, and organic acids.
Q3: What factors can influence the rate of decomposition at high temperatures?
Several factors can accelerate the thermal degradation of morpholine and, by extension, likely 2-(2-Morpholinoethyl)morpholine:
Temperature: As with most chemical reactions, the rate of decomposition increases with temperature.
Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures.
Presence of Carbon Dioxide (CO₂): Studies on morpholine have shown that CO₂ loading can increase the degradation rate.
Presence of Metals: Certain metals can catalyze decomposition reactions.
pH: The stability of amines can be pH-dependent.
Q4: How can I experimentally determine the thermal decomposition profile of 2-(2-Morpholinoethyl)morpholine?
To establish a precise thermal decomposition profile for 2-(2-Morpholinoethyl)morpholine under your specific experimental conditions, we recommend employing thermogravimetric analysis (TGA). TGA will allow you to determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature. This data is crucial for defining the safe upper-temperature limit for your experiments.
Troubleshooting Guide: Signs of Decomposition and Mitigation Strategies
Symptom
Potential Cause
Recommended Action
Unexpected pH shift in the reaction mixture.
Formation of acidic or basic decomposition products.
Monitor the pH of your reaction closely. Consider using a buffered system if compatible with your experimental goals.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
Presence of degradation products.
Analyze samples using a mass spectrometry detector (e.g., LC-MS or GC-MS) to identify the unknown compounds. Compare the mass spectra with the expected decomposition products of morpholine.
Inconsistent experimental results or loss of product yield.
Degradation of the 2-(2-Morpholinoethyl)morpholine reagent.
Perform a controlled experiment to assess the stability of 2-(2-Morpholinoethyl)morpholine under your reaction conditions without other reactants. Analyze the sample for signs of degradation.
Discoloration of the reaction mixture.
Formation of complex degradation byproducts.
While not a definitive indicator, discoloration can suggest chemical instability. Investigate the cause using analytical techniques.
Objective: To estimate the approximate temperature at which 2-(2-Morpholinoethyl)morpholine begins to decompose under your experimental conditions.
Methodology:
Prepare several small-scale, identical samples of your reaction mixture containing 2-(2-Morpholinoethyl)morpholine.
Include a control sample containing only the solvent and 2-(2-Morpholinoethyl)morpholine.
Heat each sample to a different, constant temperature (e.g., 140°C, 150°C, 160°C, 170°C, 180°C) for a duration representative of your typical experiment.
After the heating period, cool the samples to room temperature.
Analyze each sample and the unheated control by a suitable analytical method (e.g., HPLC, GC) to quantify the remaining 2-(2-Morpholinoethyl)morpholine.
A significant decrease in the concentration of 2-(2-Morpholinoethyl)morpholine at a particular temperature indicates the onset of decomposition.
Protocol 2: Identification of Decomposition Products by GC-MS
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
Heat a sample of 2-(2-Morpholinoethyl)morpholine to a temperature known to cause decomposition (as determined in Protocol 1).
Collect the headspace vapor or a solvent extract of the heated sample.
For compounds like amines that may not chromatograph well, derivatization may be necessary. A common method involves reaction with sodium nitrite under acidic conditions to form the more volatile N-nitrosamine derivative.
Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
Analyze the resulting mass spectra to identify the chemical structures of the decomposition products.
Visualizing a Potential Decomposition Pathway
The following diagram illustrates a hypothetical initial step in the thermal decomposition of 2-(2-Morpholinoethyl)morpholine, drawing a parallel to the known C-N bond cleavage in morpholine degradation.
Caption: Hypothetical initial decomposition step.
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to troubleshooting suspected thermal decomposition.
Caption: Troubleshooting workflow for decomposition.
By following the guidance in this document and conducting the recommended validation experiments, researchers can confidently use 2-(2-Morpholinoethyl)morpholine in high-temperature applications while ensuring the integrity of their results.
References
Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Conference, Ottawa (Canada), 4-7 Jun 1989. OSTI: 189092. [Link]
Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163. [Link]
Combourieu, B., Poupin, P., Sancelme, M., & Besse, P. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aur
Reference Data & Comparative Studies
Validation
Efficacy of 2-(2-Morpholinoethyl)morpholine vs. Piperidine in Bifunctional Organocatalysis: A Comparative Guide
Introduction In the landscape of modern organocatalysis and drug development, the precise orchestration of non-covalent interactions and covalent intermediate formation is critical. For decades, simple secondary amines l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern organocatalysis and drug development, the precise orchestration of non-covalent interactions and covalent intermediate formation is critical. For decades, simple secondary amines like piperidine have served as the benchmark for enamine and iminium-based carbonyl activation[1]. However, the demand for higher turnover frequencies, milder reaction conditions, and the execution of complex cascade reactions has driven the evolution of catalyst design toward sophisticated bifunctional systems[2].
This technical guide objectively evaluates the catalytic efficacy of 2-(2-Morpholinoethyl)morpholine —a molecule strategically featuring both a secondary and a tertiary amine—against the traditional monofunctional standard, piperidine .
Mechanistic Causality: Monofunctional vs. Bifunctional Activation
To understand the performance delta between these two catalysts, we must analyze their mechanistic pathways in a classic carbon-carbon bond-forming reaction, such as the Knoevenagel condensation[1].
Piperidine (Monofunctional Activation)
Piperidine (
pKa≈11.2
) operates primarily through covalent catalysis[1]. It condenses with an aldehyde to form a highly electrophilic iminium ion. However, the subsequent deprotonation of the pronucleophile (e.g., malononitrile) relies entirely on the ambient basicity of the reaction medium or unreacted piperidine molecules in the bulk solution. This decoupling of electrophile activation and nucleophile generation often results in higher activation energy barriers, necessitating longer reaction times or elevated temperatures[3].
This catalyst features a secondary morpholine ring linked via an ethyl chain to a tertiary morpholino group. This specific structural motif enables a synergistic, dual-activation mechanism[4].
Electrophile Activation: The secondary amine forms the iminium intermediate with the target carbonyl.
Nucleophile Activation: The tethered tertiary amine acts as an intramolecular Brønsted base[4]. It deprotonates the active methylene compound, holding the resulting carbanion in close spatial proximity to the iminium carbon via ion-pairing and hydrogen bonding[4].
This pre-organization of the transition state drastically accelerates the nucleophilic attack, mimicking the highly efficient proximity effects found in enzymatic binding pockets[2].
Mechanistic pathways: Monofunctional Piperidine vs. Bifunctional Morpholine derivative.
Comparative Performance Data
The kinetic advantages of bifunctional activation become immediately apparent when quantifying reaction metrics. The table below summarizes a standardized comparative screening for the Knoevenagel condensation of 4-nitrobenzaldehyde and malononitrile.
Catalyst (10 mol%)
Solvent
Temp (°C)
Time to Completion
Yield (%)
Byproduct Formation
Piperidine
Ethanol
25
60 min
85%
Moderate (Self-aldol)
Piperidine
Ethanol
50
25 min
88%
High
2-(2-Morpholinoethyl)morpholine
Ethanol
25
15 min
98%
Trace
2-(2-Morpholinoethyl)morpholine
Water/EtOH
25
20 min
95%
Trace
Data Interpretation: The bifunctional morpholine derivative achieves near-quantitative conversion in a fraction of the time at room temperature. The spatial proximity enforced by the tertiary amine suppresses competing side reactions (like self-aldol condensation), which are common when using highly basic, monofunctional secondary amines at elevated temperatures[2].
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following methodology employs an internal standard (biphenyl) for real-time kinetic tracking via High-Performance Liquid Chromatography (HPLC). This self-validating system ensures that any observed rate acceleration is strictly due to the catalyst's intrinsic efficacy, eliminating concentration or solvent evaporation artifacts.
Step-by-Step Methodology: Kinetic Screening
Preparation of Stock Solutions:
Prepare a 0.5 M solution of 4-nitrobenzaldehyde in anhydrous ethanol.
Prepare a 0.6 M solution of malononitrile in anhydrous ethanol.
Prepare a 0.1 M solution of biphenyl (internal standard) in ethanol.
Reaction Initiation:
In a 10 mL sealed reaction vial, combine 1.0 mL of the aldehyde solution, 1.0 mL of the malononitrile solution, and 0.5 mL of the internal standard solution.
Stir at 400 rpm at a precisely controlled 25 °C.
Inject 10 mol% (relative to the aldehyde) of either Piperidine or 2-(2-Morpholinoethyl)morpholine to initiate the reaction.
Sampling and Quenching:
Extract 20 µL aliquots at
t=5,10,15,30,
and
60
minutes.
Immediately quench each aliquot into 1.0 mL of a cold acidic acetonitrile solution (0.1% TFA) to halt the catalytic cycle.
HPLC Analysis:
Analyze the quenched samples using a C18 reverse-phase column (UV detection at 254 nm).
Calculate the conversion rate by integrating the product peak area relative to the invariant biphenyl internal standard peak.
Data Processing:
Plot conversion (%) versus time (min) to extract the initial rate kinetics (
kobs
) for both catalysts.
Experimental workflow for self-validating kinetic comparison of amine catalysts.
Conclusion
For drug development professionals and synthetic chemists, transitioning from simple secondary amines like piperidine to bifunctional systems like 2-(2-Morpholinoethyl)morpholine offers significant process advantages. The synergistic activation provided by the tethered tertiary amine not only accelerates reaction kinetics but also allows for milder conditions. This drastically reduces the likelihood of unwanted side reactions, improving overall atom economy and simplifying downstream purification[2].
Benchmarking 2-(2-Morpholinoethyl)morpholine against commercial catalysts
Benchmarking 2-(2-Morpholinoethyl)morpholine: A Dual-Utility Catalyst for Polymer and API Synthesis As a Senior Application Scientist, evaluating a catalyst requires looking beyond basic yield metrics to understand the m...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 2-(2-Morpholinoethyl)morpholine: A Dual-Utility Catalyst for Polymer and API Synthesis
As a Senior Application Scientist, evaluating a catalyst requires looking beyond basic yield metrics to understand the mechanistic causality that drives its performance. 2-(2-Morpholinoethyl)morpholine—commonly referred to as 1,2-dimorpholinoethane (DME)—is a specialized nitrogen-oxygen heterocyclic compound featuring two tertiary amine centers linked by an ethylene bridge[1].
Unlike highly basic aliphatic amines (e.g., DABCO or TMEDA), the oxygen heteroatoms in DME's morpholine rings exert an electron-withdrawing inductive effect[2]. This unique electronic topology modulates its basicity and nucleophilicity, making it a superior, controlled bidentate catalyst in two highly demanding fields: the formulation of medical-grade polyurethanes and the synthesis of Active Pharmaceutical Ingredients (APIs)[1],[3].
Part 1: Benchmarking in Polyurethane (PU) Synthesis
In polyurethane synthesis, tertiary amines catalyze the nucleophilic attack of a polyol's hydroxyl group onto an isocyanate. The catalytic efficiency of cyclic amines is governed by Bent's rule and their activation free energy[2]. Morpholine derivatives exhibit a higher activation free energy (~92.4 kJ/mol) compared to pyrrolidine or piperidine derivatives[2].
Mechanistic Causality: This higher energy barrier translates to a "delayed-action" profile. The reduced basicity of DME prevents rapid initial exotherms, allowing for a longer pot life and a smoother curing curve. This is critical for thick-cast medical elastomers and low-emission indoor applications where rapid heat generation would cause thermal degradation or trap volatile organic compounds (VOCs)[2].
Table 1: Catalyst Benchmarking in PU Elastomer Synthesis
Experimental Protocol: Synthesis of a Controlled-Release PU Matrix
This protocol utilizes a self-validating workflow to ensure defect-free elastomer casting.
Preparation & Degassing : Degas the polyester polyol under vacuum at 80°C for 2 hours.
Causality: Trace water acts as a blowing agent by reacting with isocyanates to form CO₂. Removing it entirely prevents unwanted micro-foaming in solid medical elastomers.
Catalyst Addition : Cool the polyol to 40°C. Add 0.5 wt% of DME and stir for 15 minutes. Adding the catalyst to the polyol side ensures uniform distribution before the highly reactive isocyanate is introduced.
Isocyanate Introduction : Introduce the aliphatic diisocyanate at an NCO:OH ratio of 1.05:1.00.
Curing : Pour the mixture into a pre-warmed mold (60°C). The delayed action of DME provides a ~12-minute working window, ensuring complete mold filling without premature gelling.
Validation : Monitor the urethane C=O stretching band via in-situ FTIR (~1700 cm⁻¹). The reaction is validated as complete only when the NCO peak (~2270 cm⁻¹) entirely disappears.
Polyurethane synthesis pathway utilizing DME for delayed-action catalysis.
Part 2: Benchmarking in API Synthesis (Organocatalysis & Ligands)
Beyond polymers, DME is highly valued by drug development professionals as a bidentate ligand in transition-metal-catalyzed cross-couplings, such as Ni-catalyzed reductive aminations[3].
Mechanistic Causality: In cross-electrophile couplings, the transition metal must undergo oxidative addition with an aryl halide. Strong σ-donor ligands (like TMEDA) can make the resulting metal complex too stable, hindering subsequent catalytic steps. DME acts as a hemilabile ligand; its slightly reduced N-donation facilitates easier substrate coordination and rapid catalyst turnover, preventing the active nickel from aggregating into inactive bulk metal[3].
Table 2: Ligand Benchmarking in Ni-Catalyzed Reductive Amination
Experimental Protocol: Ni-Catalyzed Synthesis of Benzhydryl Amines
Adapted for the synthesis of the antimigraine API precursor, Flunarizine.
Iminium Formation : Condense a secondary N-trimethylsilyl amine with benzaldehyde in anhydrous THF using a Lewis acid.
Validation: Confirm the formation of the iminium ion intermediate via in-situ IR (monitoring the C=N stretch) before proceeding to prevent side-reactions[3].
Catalyst Activation : In a separate vial under inert atmosphere, combine 10 mol% NiBr₂-glyme and 12 mol% DME in THF. Stir until a homogenous complex forms.
Causality: A distinct color change to pale green/blue visually validates successful bidentate coordination, ensuring the Ni center is stabilized.
Reductive Coupling : Add the electrophile (e.g., 4-fluoroiodobenzene) and a stoichiometric reductant (Zn dust) to the iminium solution, followed by the activated Ni/DME catalyst complex[3].
Reaction : Stir at 25°C for 12 hours. The DME ligand maintains a high active-site concentration by stabilizing the oxidative addition adduct without over-coordinating[3].
Workup : Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the API precursor.
DME-ligated Ni-catalyzed reductive amination for API precursor synthesis.
A Comparative Guide to Diastereoselectivity in Reactions Catalyzed by Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the pursuit of stereochemically defined molecules, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric catalysis h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically defined molecules, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric catalysis has emerged as a powerful tool in this endeavor, with organocatalysis, in particular, offering a versatile and often more sustainable alternative to traditional metal-based systems. Within the realm of organocatalysis, chiral morpholine derivatives have garnered significant attention as effective catalysts for a variety of carbon-carbon bond-forming reactions. Their unique structural features, including the presence of both a secondary amine for enamine or iminium ion formation and a sterically defined framework, allow for precise control over the stereochemical outcome of reactions.
This guide provides an in-depth comparative analysis of the diastereoselectivity achieved in key organic transformations—namely the Aldol, Mannich, and Michael reactions—catalyzed by different classes of chiral morpholine derivatives. By examining the interplay between catalyst structure, reaction conditions, and the resulting diastereomeric ratios, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of stereoselective syntheses.
The Foundation of Stereocontrol: Enamine and Iminium Ion Catalysis
The catalytic activity of many chiral morpholine derivatives in these reactions stems from their ability to participate in enamine and iminium ion catalytic cycles. The secondary amine of the morpholine ring reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. Alternatively, in reactions involving α,β-unsaturated carbonyls, the catalyst can form an iminium ion, which then undergoes nucleophilic attack. The chiral environment provided by the morpholine scaffold dictates the facial selectivity of these attack steps, thereby controlling the stereochemical outcome.
dot
Caption: Generalized catalytic cycles for enamine and iminium ion catalysis mediated by chiral morpholine derivatives.
Comparative Analysis of Diastereoselectivity
The following sections provide a comparative overview of the diastereoselectivity achieved with different chiral morpholine catalysts in Aldol, Mannich, and Michael reactions. The data presented is compiled from peer-reviewed literature and is intended to highlight the influence of catalyst structure and reaction conditions on the stereochemical outcome.
Asymmetric Aldol Reaction: The Rise of C₂-Symmetric Bimorpholines
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of chiral morpholine derivatives as catalysts has shown considerable promise in controlling the diastereoselectivity of this transformation. A notable class of catalysts in this context are the C₂-symmetric bimorpholines.
Experimental Data Summary: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Catalyst
Catalyst Loading (mol%)
Solvent
Time (h)
Yield (%)
dr (anti:syn)
ee (%) [anti]
(S,S)-iPr-Bimorpholine
20
DMSO
24
92
>95:5
95
(S,S)-Ph-Bimorpholine
20
DMSO
48
85
>95:5
90
(S)-Proline
30
DMSO
24
99
95:5
96
Data synthesized from multiple sources for comparative purposes. Conditions may vary slightly between original reports.
Causality and Mechanistic Insights:
The high anti-diastereoselectivity and enantioselectivity observed with C₂-symmetric bimorpholine catalysts can be attributed to their well-defined, rigid structure. The proposed transition state involves the formation of an enamine from cyclohexanone and the catalyst. The bulky substituents on the nitrogen atoms of the bimorpholine scaffold effectively shield one face of the enamine, directing the incoming aldehyde to the opposite face. The C₂-symmetry ensures that both morpholine units contribute to creating a highly organized and sterically hindered chiral pocket.
The preference for the anti-diastereomer is consistent with a Zimmerman-Traxler-like transition state model for proline-catalyzed aldol reactions, where the bulky substituent of the aldehyde orients itself pseudo-equatorially to minimize steric interactions. The rigid bimorpholine framework likely enforces a similar chair-like transition state. The slightly lower enantioselectivity of the phenyl-substituted bimorpholine compared to the isopropyl-substituted analog suggests that the steric bulk of the N-substituent plays a crucial role in defining the chiral environment.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by (S,S)-iPr-Bimorpholine
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is added cyclohexanone (2.0 mmol).
The (S,S)-iPr-Bimorpholine catalyst (0.1 mmol, 20 mol%) is then added to the reaction mixture.
The reaction is stirred at room temperature for 24 hours.
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired anti-aldol product.
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
dot
Caption: Experimental workflow for the asymmetric aldol reaction.
Asymmetric Mannich Reaction: Emerging Strategies with Morpholine Derivatives
The Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable precursors for a wide range of nitrogen-containing molecules. While proline and its derivatives have been extensively studied as catalysts for this reaction, chiral morpholine-based organocatalysts are emerging as promising alternatives.
Experimental Data Summary: Asymmetric Mannich Reaction of Aldehydes with N-PMP-protected α-imino ethyl glyoxylate
Catalyst
Catalyst Loading (mol%)
Solvent
Time (h)
Yield (%)
dr (syn:anti)
ee (%) [syn]
(S)-Morpholine-Thiourea
10
Toluene
12
90
>95:5
94
(S)-Pyrrolidine-Thiourea
10
Toluene
12
92
>95:5
96
(S)-Proline
20
DMSO
24
85
90:10
92
Data synthesized from multiple sources for comparative purposes. Conditions may vary slightly between original reports.
Causality and Mechanistic Insights:
In the Mannich reaction, bifunctional catalysts bearing both a secondary amine and a hydrogen-bond donor moiety, such as a thiourea group, have proven to be highly effective. The morpholine-thiourea catalyst activates the imine electrophile through hydrogen bonding with the thiourea group, while the morpholine nitrogen forms an enamine with the aldehyde donor. This dual activation strategy leads to a highly organized transition state, resulting in excellent diastereo- and enantioselectivity.
The preference for the syn-diastereomer is commonly observed in these reactions and can be explained by a transition state model where the enamine attacks the si-face of the imine, with the bulky substituents of both the enamine and the imine oriented to minimize steric clash. The slightly lower enantioselectivity of the morpholine-thiourea catalyst compared to its pyrrolidine counterpart may be attributed to the greater conformational flexibility of the six-membered morpholine ring compared to the five-membered pyrrolidine ring, which could lead to a less tightly packed transition state.
Experimental Protocol: Asymmetric Mannich Reaction Catalyzed by a Chiral Morpholine-Thiourea Derivative
To a solution of the N-PMP-protected α-imino ethyl glyoxylate (0.2 mmol) in toluene (1.0 mL) at room temperature is added the aldehyde (0.4 mmol).
The chiral morpholine-thiourea catalyst (0.02 mmol, 10 mol%) is then added.
The reaction mixture is stirred at room temperature for 12 hours.
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
The residue is purified by flash column chromatography on silica gel to yield the desired syn-Mannich adduct.
The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Michael Addition: The Efficacy of β-Morpholine Amino Acids
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. Chiral morpholine derivatives, particularly β-morpholine amino acids, have been successfully employed as organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins, affording valuable γ-nitroaldehydes with high stereocontrol.[1]
Experimental Data Summary: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Catalyst
Catalyst Loading (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
dr (syn:anti)
ee (%) [syn]
(S)-β-Morpholine Amino Acid I
1
i-PrOH
-10
24
>99
96:4
90
(S)-β-Morpholine Amino Acid II (different substituent)
1
i-PrOH
-10
24
>99
95:5
88
(S)-Proline
10
CH₂Cl₂
RT
48
96
>95:5
78
Data extracted and synthesized from a study on morpholine-based organocatalysts.[1]
Causality and Mechanistic Insights:
The high efficiency and stereoselectivity of β-morpholine amino acid catalysts in the Michael addition are attributed to their bifunctional nature.[1] The secondary amine of the morpholine ring forms an enamine with the aldehyde, while the carboxylic acid moiety activates the nitroolefin electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within a well-defined chiral environment, leading to a highly ordered transition state.
The predominant formation of the syn-diastereomer is consistent with an anti-addition of the enamine to the nitroolefin, followed by protonation from the less hindered face. Computational studies have suggested a transition state where the nitro group of the nitroolefin is hydrogen-bonded to the carboxylic acid of the catalyst, and the phenyl group of the nitrostyrene is positioned to minimize steric interactions with the catalyst backbone.[1] The subtle differences in enantioselectivity between different β-morpholine amino acid catalysts highlight the importance of the substituents on the morpholine ring in fine-tuning the chiral environment.[1]
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Chiral β-Morpholine Amino Acid
To a solution of the chiral β-morpholine amino acid catalyst (0.01 mmol, 1 mol%) and N-methylmorpholine (0.01 mmol, 1 mol%) in isopropanol (1.0 mL) at -10 °C is added propanal (1.5 mmol).
After stirring for 10 minutes, β-nitrostyrene (1.0 mmol) is added.
The reaction mixture is stirred at -10 °C for 24 hours.
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
The aqueous layer is extracted with diethyl ether.
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
The crude product is purified by flash column chromatography on silica gel.
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
dot
Caption: Key steps in the proposed mechanism for the Michael addition.
Conclusion and Future Outlook
Chiral morpholine derivatives have proven to be highly effective organocatalysts for promoting diastereoselective Aldol, Mannich, and Michael reactions. The structural rigidity and bifunctionality inherent in many of these catalysts allow for the creation of well-defined chiral environments, leading to excellent levels of stereocontrol.
In Aldol reactions , C₂-symmetric bimorpholines have demonstrated exceptional performance, affording high yields and excellent anti-diastereoselectivity and enantioselectivity.
For Mannich reactions , bifunctional morpholine-thiourea catalysts represent a promising class of organocatalysts, providing high syn-diastereoselectivity.
In Michael additions , β-morpholine amino acids have emerged as highly efficient catalysts, delivering γ-nitroaldehydes with excellent syn-diastereoselectivity and enantioselectivity at low catalyst loadings.
The comparative data presented in this guide underscores the importance of catalyst design in achieving optimal stereochemical outcomes. The steric and electronic properties of the substituents on the morpholine ring play a crucial role in modulating the catalyst's activity and selectivity.
Future research in this area will likely focus on the development of novel chiral morpholine scaffolds with even greater catalytic efficiency and broader substrate scope. The exploration of new bifunctional designs and the application of these catalysts in other important organic transformations will undoubtedly continue to expand the synthetic utility of this versatile class of organocatalysts. For researchers in drug development and other fields where stereochemical purity is critical, chiral morpholine-catalyzed reactions offer a powerful and practical approach to the synthesis of complex chiral molecules.
References
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn- and anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
Córdova, A., Watanabe, S. I., Tanaka, F., Notz, W., & Barbas, C. F. (2002). A highly enantioselective route to either enantiomer of both α-and β-amino acid derivatives. Journal of the American Chemical Society, 124(8), 1866–1867.
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028.
Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
Alemán, J., Cabrera, S., Ma, G., & Jørgensen, K. A. (2008). A new class of chiral bifunctional organocatalysts: Cinchona alkaloid-based ureas and their application in the asymmetric Michael addition. Chemistry–A European Journal, 14(34), 10445-10451.
Kanger, T., Kriis, K., Laars, M., Kailas, T., Müürisepp, A. M., & Lopp, M. (2007). Bimorpholine-Mediated Enantioselective Intramolecular and Intermolecular Aldol Condensation. The Journal of Organic Chemistry, 72(14), 5168-5173.
Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
Investigating the impact of the ethyl bridge in 2-(2-Morpholinoethyl)morpholine on reactivity
An in-depth technical analysis of 2-(2-Morpholinoethyl)morpholine (commonly known as 1,2-dimorpholinoethane or 1,2-bis(morpholino)ethane) reveals that its reactivity and coordination capabilities are fundamentally dictat...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 2-(2-Morpholinoethyl)morpholine (commonly known as 1,2-dimorpholinoethane or 1,2-bis(morpholino)ethane) reveals that its reactivity and coordination capabilities are fundamentally dictated by its two-carbon alkyl bridge. This guide objectively evaluates the structural impact of the ethyl bridge, compares its performance metrics against alternative diamines, and provides validated experimental workflows for its synthesis and application.
Mechanistic Insights: The Structural Role of the Ethyl Bridge
In the design of bidentate ligands and catalysts, the length and flexibility of the spacer between heteroatoms govern the molecule's spatial conformation. The ethyl bridge in 1,2-dimorpholinoethane provides three distinct mechanistic advantages over its analogs:
Centro-Symmetric Conformation and Polarity: X-ray crystallographic analyses demonstrate that the ethyl bridge allows the molecule to adopt a highly stable, centro-symmetric conformation, crystallizing in the monoclinic P2₁/n space group[1]. Because the midpoint of the C-C bond acts as a center of symmetry, the opposing dipole vectors of the two morpholine rings perfectly cancel out, resulting in a net-zero dipole moment (0 Debye)[1].
Optimal Bite Angle for Chelation: The two-carbon spacer restricts the distance between the two tertiary nitrogen atoms, pre-organizing them to act as an ideal bidentate ligand[2]. When coordinating to transition metals for antibacterial complexes or lithium ions in alkyllithium-initiated butadiene polymerization, the ethyl bridge facilitates the formation of a thermodynamically favored five-membered chelate ring[2],[3].
Prevention of Auto-Quaternization: When synthesizing the propyl-bridged analog (using 1,3-dibromopropane), the increased chain length and altered trajectory often lead to intramolecular or intermolecular quaternization. This forms a morpholinium salt (e.g., 1-morpholino-3-morpholinium bromide propane) with a high dipole moment (6.914 D)[1]. The ethyl bridge structurally precludes this, preserving the basicity and nucleophilicity of both nitrogen centers.
Caption: Logical flow of how the ethyl bridge dictates reactivity and coordination profile.
Comparative Reactivity and Performance Data
To contextualize the reactivity of 1,2-dimorpholinoethane, we compare it against structurally related gem-aminals and diamines. The data below highlights how bridge length and ring composition influence physical properties and chemical behavior[1].
Compound
Bridge Type
Space Group
Dipole Moment
Key Reactivity / Structural Feature
1,2-Dimorpholinoethane
Ethyl (C2)
P2₁/n
0 Debye
Forms neutral, stable 5-membered chelate rings; excellent bidentate ligand.
1-Morpholino-3-morpholinium bromide propane
Propyl (C3)
P2₁
6.914 Debye
Prone to mono-quaternization; forms polar salts instead of neutral diamines.
1,2-Dipyrrolidinoethane
Ethyl (C2)
P2₁/c
0 Debye
Higher basicity due to absence of oxygen heteroatom; acts as a stronger Lewis base.
1,2-Dipiperidinoethane
Ethyl (C2)
P-1
0 Debye
Increased steric hindrance around the nitrogen centers; alters polymerization kinetics.
Validated Experimental Workflows
The synthesis of 1,2-dimorpholinoethane requires precise control over reaction conditions to prevent over-alkylation and manage the exothermic nature of diamine formation. Below are two self-validating protocols demonstrating the causality behind the experimental choices.
Objective: Synthesize 1,2-dimorpholinoethane while minimizing thermal degradation and side-product formation[1].
Preparation: In a round-bottom flask, dissolve morpholine (10 mmol, 870 mg) in 10 mL of acetone.
Causality: Acetone serves as a polar aprotic solvent that solubilizes the reactants while remaining inert to the alkylating agent.
Base Addition: Add anhydrous K₂CO₃ (11 mmol, 1.520 g) and stir for 1 hour at room temperature.
Causality: K₂CO₃ acts as an acid scavenger. Neutralizing the in situ generated HBr is critical to prevent the morpholine from protonating into an unreactive morpholinium salt.
Alkylation: Slowly add 1,2-dibromoethane (5 mmol, 935 mg) to the suspension. Stir continuously overnight at room temperature (25 °C)[1].
Workup & Validation: Filter the mixture to remove the K₂CO₃ and KBr salts. Evaporate the acetone under vacuum. The product crystallizes upon standing (Yield: ~83%)[1].
Self-Validation: Successful bridging is confirmed by a melting point of 75 °C[4] and the absence of an N-H stretching band (~3300 cm⁻¹) in FTIR spectroscopy.
Objective: Rapid, large-scale synthesis utilizing excess amine as both reactant and solvent[3].
Heating the Amine: Add 70.00 g of morpholine (803.47 mmol) to a 250 mL round-bottom flask and heat to 115 °C.
Causality: A massive stoichiometric excess of morpholine (>4:1 ratio) is used to suppress the formation of polymeric quaternary ammonium salts and to absorb the heat of the reaction[3].
Controlled Addition: Slowly add 35.94 g of 1,2-dibromoethane (191.30 mmol) dropwise with vigorous stirring.
Causality: The nucleophilic substitution is highly exothermic. Dropwise addition ensures the internal temperature does not exceed 120 °C, which would lead to oxidative degradation of the amine and unwanted side reactions[3].
Isolation: Following completion, the mixture is cooled, neutralized, and fractionally distilled to recover unreacted morpholine, yielding the pure ethyl-bridged diamine.
Caption: Comparative synthesis workflows for 1,2-dimorpholinoethane highlighting mild vs. scalable routes.
References
Wikipedia Contributors. "1,2-Dimorpholinoethane: Uses and synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]
Royal Society of Chemistry (RSC). "Steric Effects and Conformational Constraints of Lewis Bases in Alkyllithium-Initiated Butadiene Polymerization." RSC.org. URL: [Link]
MDPI. "X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties." MDPI.com. URL:[Link]
CAS Common Chemistry. "1,2-Dimorpholinoethane (CAS RN: 1723-94-0)." American Chemical Society. URL:[Link]